molecular formula C8H10FNO B1441745 (2-Fluoro-3-methoxyphenyl)methanamine CAS No. 93071-81-9

(2-Fluoro-3-methoxyphenyl)methanamine

Cat. No.: B1441745
CAS No.: 93071-81-9
M. Wt: 155.17 g/mol
InChI Key: QHYXUBYSAOZUJF-UHFFFAOYSA-N
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Description

(2-Fluoro-3-methoxyphenyl)methanamine (: 93071-81-9) is a fluorinated aromatic amine with the molecular formula C 8 H 10 FNO and a molecular weight of 155.17 g/mol [ ][ ]. This compound serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure, featuring a benzylamine core with a fluorine atom at the 2-position and a methoxy group at the 3-position of the phenyl ring, makes it a versatile intermediate for the synthesis of more complex molecules [ ]. The fluorine atom enhances metabolic stability and lipophilicity, which can influence the pharmacokinetic properties of resulting compounds, such as membrane permeability and bioavailability [ ]. In scientific research applications , this compound is explored for its potential in enzyme inhibition and receptor binding studies. Compounds with similar structural motifs have shown notable biological activities, including potential as enzyme inhibitors by binding to active sites, and have been investigated for modulating neurotransmitter systems, which could be relevant in neurological research [ ]. Furthermore, structurally similar fluorinated aromatic amines have been studied for antiproliferative activity against various cancer cell lines, indicating its promise as a scaffold in anticancer agent development [ ]. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use [ ]. References & Safety: CAS Registry Number: 93071-81-9 [ ][ ]. Molecular Formula: C 8 H 10 FNO [ ][ ]. Molecular Weight: 155.17 g/mol [ ][ ]. Storage: Store in a dark place, sealed in dry conditions at 2-8°C [ ]. Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation) [ ][ ].

Properties

IUPAC Name

(2-fluoro-3-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYXUBYSAOZUJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401291092
Record name 2-Fluoro-3-methoxybenzenemethanamine
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Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93071-81-9
Record name 2-Fluoro-3-methoxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93071-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-3-methoxybenzenemethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structure and IUPAC name of (2-Fluoro-3-methoxyphenyl)methanamine

[1][2][3][4]

Executive Summary

(2-Fluoro-3-methoxyphenyl)methanamine (CAS: 93071-81-9) is a specialized fluorinated benzylamine intermediate used critically in the synthesis of bioactive small molecules.[1][2] Its structural core—a benzene ring substituted with an ortho-fluorine and a meta-methoxy group relative to the aminomethyl moiety—imparts unique electronic and conformational properties to drug candidates.[1][2] This guide details its chemical identity, validated synthesis protocols, and application in medicinal chemistry, specifically for optimizing metabolic stability and ligand-target binding affinity.[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]

The precise identification of this regioisomer is critical, as the positional relationship between the fluorine and methoxy groups significantly alters the pKa and lipophilicity compared to its isomers.[1][2]

Nomenclature & Identifiers
Attribute Detail
Systematic IUPAC Name This compound
Common Synonyms 2-Fluoro-3-methoxybenzylamine; 2-Fluoro-3-methoxybenzenemethanamine
CAS Registry Number 93071-81-9
Molecular Formula C

H

FNO
Molecular Weight 155.17 g/mol
SMILES COc1cccc(CN)c1F
InChI Key QHYXUBYSAOZUJF-UHFFFAOYSA-N
Physicochemical Properties
Property Value Implication for Drug Design
Predicted Boiling Point 237.4 ± 25.0 °CHigh thermal stability for convergent synthesis steps.[1][2]
Density 1.127 ± 0.06 g/cm³Denser than non-fluorinated analogues due to the fluorine atom.[1][2]
pKa (Conjugate Acid) ~8.9 - 9.2 (Est.)[1][2]The ortho-fluorine (inductive withdrawal) lowers pKa relative to benzylamine (9.3), potentially improving bioavailability.[1][2]
LogP ~1.1Moderate lipophilicity; suitable for CNS penetration when incorporated into larger scaffolds.[1][2]

Structural Analysis & Medicinal Chemistry Utility[2][3]

The (2-Fluoro-3-methoxyphenyl) moiety is not merely a linker; it is a functional pharmacophore element.[1][2]

The Ortho-Fluoro Effect

The fluorine atom at the 2-position (ortho to the methanamine) exerts a steric and electronic influence known as the "ortho-fluorine effect."[1][2]

  • Conformational Locking: The C-F bond prefers to be coplanar with the aromatic ring, and electrostatic repulsion between the fluorine lone pairs and the benzylic nitrogen can restrict the rotation of the aminomethyl group.[1][2] This pre-organizes the molecule for binding, reducing the entropic penalty upon ligand-receptor interaction.[1][2]

  • Metabolic Blocking: The fluorine atom blocks the typically labile ortho position from oxidative metabolism (Cytochrome P450 hydroxylation).[1][2]

  • Electronic Modulation: The strong electronegativity of fluorine pulls electron density from the ring, deactivating it towards electrophilic aromatic substitution, which can increase the chemical stability of the drug molecule.[1][2]

The 3-Methoxy Group

The methoxy group at position 3 serves as a hydrogen bond acceptor.[1][2] In kinase inhibitors, this often interacts with the hinge region or solvent-exposed residues within the binding pocket.[1][2]

Synthesis & Production Protocols

While reduction of 2-fluoro-3-methoxybenzonitrile is a viable route, the Reductive Amination of 2-Fluoro-3-methoxybenzaldehyde is the preferred laboratory method due to milder conditions and higher functional group tolerance.[1][2]

Validated Protocol: Reductive Amination

Objective: Synthesize this compound from 2-Fluoro-3-methoxybenzaldehyde.

Reagents:

  • Precursor: 2-Fluoro-3-methoxybenzaldehyde (CAS: 103438-88-6)[1]

  • Ammonia Source: Ammonium Acetate (NH

    
    OAc)[1][2]
    
  • Reducing Agent: Sodium Cyanoborohydride (NaCNBH

    
    )[1][2]
    
  • Solvent: Methanol (MeOH)[1][2]

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve 10.0 mmol of 2-Fluoro-3-methoxybenzaldehyde in 50 mL of anhydrous Methanol.

    • Add 100.0 mmol (10 eq) of Ammonium Acetate.[1][2]

    • Note: The large excess of ammonium acetate drives the equilibrium toward the imine intermediate and suppresses dimer formation (secondary amine).[1][2]

    • Stir the mixture at room temperature for 1-2 hours under an inert atmosphere (Nitrogen or Argon).

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Slowly add 15.0 mmol (1.5 eq) of Sodium Cyanoborohydride (NaCNBH

      
      ) portion-wise.
      
    • Caution: NaCNBH

      
       is toxic and generates HCN if acidified; ensure proper ventilation.[1][2]
      
    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup & Purification:

    • Quench the reaction with 1N HCl (carefully, to pH < 2) to decompose excess hydride and hydrolyze any boron complexes.[1][2]

    • Extract non-basic impurities with Ethyl Acetate (discard organic layer).[1]

    • Basify the aqueous layer to pH > 12 using 6N NaOH.[1]

    • Extract the free amine product into Dichloromethane (DCM) (3 x 50 mL).

    • Dry the combined organic layers over anhydrous Na

      
      SO
      
      
      , filter, and concentrate in vacuo.
    • Purification: If necessary, purify via flash column chromatography (DCM:MeOH:NH

      
      OH gradient) or convert to the Hydrochloride salt for crystallization.[1][2]
      
Synthetic Pathway Diagram[2][3]

SynthesisPathwayFigure 1: Reductive Amination Pathway for Target SynthesisAldehyde2-Fluoro-3-methoxybenzaldehyde(CAS: 103438-88-6)ImineIntermediate Imine(Transient)Aldehyde->ImineNH4OAc, MeOHImine FormationProductThis compound(CAS: 93071-81-9)Imine->ProductNaCNBH3Reduction

Figure 1: Step-wise reductive amination utilizing mild hydride donors to ensure chemoselectivity.

Analytical Characterization

To validate the synthesis, the following spectral signatures should be confirmed:

  • 
    H NMR (400 MHz, CDCl
    
    
    ):
    • 
       ~3.8-3.9 ppm (s, 3H, -OCH 
      
      
      ): Distinct singlet.[1][2]
    • 
       ~3.9-4.0 ppm (s, 2H, Ar-CH 
      
      
      -NH
      
      
      ): Benzylic protons.[1][2]
    • 
       ~6.8-7.2 ppm (m, 3H, Ar-H ): Aromatic region showing specific splitting due to F-H coupling.[1][2]
      
  • 
    F NMR: 
    
    • Expect a signal around -130 to -140 ppm, appearing as a multiplet due to coupling with aromatic protons.[1][2]

  • Mass Spectrometry (ESI+):

    • [M+H]

      
       peak at m/z 156.1.[1]
      

Safety & Handling (MSDS Highlights)

This compound is a primary benzylamine and should be treated as a hazardous chemical.[1][2]

  • GHS Classification:

    • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1][2]

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

  • Handling Protocol:

    • Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[1]

    • Handle within a fume hood to avoid inhalation of vapors.[1][2]

    • Storage: Store under inert gas (Nitrogen) at 2-8°C. Amines readily absorb CO

      
       from the air to form carbamates; inert storage is crucial for long-term purity.[1][2]
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44203124 (Isomer Reference & Properties).[1][2] Retrieved from [Link][1][2]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[1][2] Chemical Society Reviews, 37(2), 320-330.[1][2] (Mechanistic grounding for Ortho-Fluoro effect).

The Strategic Introduction of Fluorine: A Technical Guide to the Discovery and History of Fluorinated Benzylamines in Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of fluorinated benzylamines, a versatile and increasingly vital scaffold in drug discovery. We will traverse the historical landscape of organofluorine chemistry, from its challenging inception to its current status as a key enabler of therapeutic innovation. This document will dissect the causal relationships behind synthetic strategies, offering detailed experimental protocols for the preparation of these critical building blocks. Through comprehensive case studies, we will illuminate the profound impact of fluorine substitution on the pharmacokinetic and pharmacodynamic profiles of benzylamine-based therapeutics. This guide is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights into this important class of compounds.

The Dawn of a New Era: A Historical Perspective on Fluorine in Medicinal Chemistry

The journey of fluorine in chemistry is one of perseverance against formidable challenges. Early pioneers in the 19th century, such as Henri Moissan, who first isolated elemental fluorine in 1886, faced extreme reactivity and toxicity, with some early researchers becoming known as "fluorine martyrs"[1]. The first organofluorine compound, fluoromethane, was synthesized by Dumas and Péligot in 1835, predating the isolation of elemental fluorine itself[2]. Alexander Borodin pioneered halogen exchange, a foundational method for fluorination, in 1862 by synthesizing benzoyl fluoride[2]. Despite these early discoveries, the deliberate and strategic use of fluorine in medicinal chemistry did not gain significant traction until the mid-20th century.

A pivotal moment arrived in 1954 with the market introduction of fludrocortisone (Florinef), the first fluorinated pharmaceutical[3][4]. This synthetic corticosteroid demonstrated that the introduction of a single fluorine atom could dramatically enhance biological activity[3]. This discovery opened the floodgates for the exploration of fluorinated compounds in drug design. The subsequent success of fluoroquinolone antibiotics in the 1980s further solidified the importance of fluorine in developing potent therapeutic agents[3]. Today, it is estimated that approximately 20% of all commercialized pharmaceuticals contain fluorine, a testament to its transformative impact on the field[3][5].

The Benzylamine Scaffold: A Privileged Framework for Drug Design

Benzylamines are a class of organic compounds characterized by a benzyl group (a benzene ring attached to a CH2 group) bonded to a nitrogen atom. This structural motif is prevalent in a vast array of biologically active molecules, both natural and synthetic. The benzylamine core serves as a versatile scaffold that can be readily modified to interact with a wide range of biological targets. Its ability to participate in hydrogen bonding, hydrophobic interactions, and cation-π interactions makes it a privileged structure in medicinal chemistry.

The Synergistic Power of Fluorination on the Benzylamine Core

The introduction of fluorine onto the benzylamine scaffold can profoundly alter its physicochemical and biological properties, offering a powerful tool for drug optimization. The strategic placement of fluorine atoms can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry[5]. This inherent strength can block metabolic oxidation at otherwise labile positions, such as the benzylic C-H bonds, thereby increasing the drug's half-life and bioavailability[6].

  • Modulation of Basicity (pKa): The high electronegativity of fluorine can significantly lower the pKa of the benzylamine nitrogen. This can be advantageous for optimizing a drug's solubility, membrane permeability, and binding affinity to its target protein.

  • Improved Binding Affinity: Fluorine can participate in favorable interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, leading to enhanced potency.

  • Conformational Control: The presence of fluorine can influence the preferred conformation of the benzylamine side chain, which can be crucial for optimal interaction with the target receptor[7].

These beneficial effects have led to the widespread use of fluorinated benzylamines as key building blocks in the synthesis of a diverse range of therapeutic agents, including those for central nervous system disorders, cancer, and infectious diseases.

Synthetic Methodologies for Fluorinated Benzylamines: A Practical Guide

The synthesis of fluorinated benzylamines can be achieved through several reliable and scalable methods. The choice of synthetic route often depends on the desired substitution pattern on the aromatic ring and the availability of starting materials.

Reductive Amination of Fluorinated Benzaldehydes

Reductive amination is a widely used and versatile one-pot method for the synthesis of primary, secondary, and tertiary amines[3][8][9]. This reaction involves the initial formation of an imine or iminium ion from a fluorinated benzaldehyde and an amine, followed by in-situ reduction to the corresponding amine.

Experimental Protocol: Synthesis of 4-Fluorobenzylamine via Reductive Amination

  • Step 1: Imine Formation. To a solution of 4-fluorobenzaldehyde (1.0 eq) in methanol is added a solution of ammonia in methanol (excess). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Step 2: Reduction. Sodium borohydride (NaBH4) (1.5 eq) is added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 3-4 hours.

  • Step 3: Work-up and Purification. The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford 4-fluorobenzylamine.

Causality Behind Experimental Choices:

  • The use of a methanolic solution of ammonia provides both the nitrogen source and a suitable solvent for the reaction.

  • Sodium borohydride is a mild and selective reducing agent that efficiently reduces the imine intermediate without affecting the aromatic fluorine atom.

  • Portion-wise addition of the reducing agent at low temperature helps to control the exothermicity of the reaction.

Reductive_Amination cluster_reactants Reactants cluster_process Process cluster_products Products 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Imine_Formation Imine Formation (Methanol, RT) 4-Fluorobenzaldehyde->Imine_Formation Ammonia Ammonia Ammonia->Imine_Formation Reduction Reduction (NaBH4, 0°C to RT) Imine_Formation->Reduction Intermediate: 4-Fluorobenzylimine 4-Fluorobenzylamine 4-Fluorobenzylamine Reduction->4-Fluorobenzylamine Byproducts Borate salts, Water Reduction->Byproducts

Caption: Reductive amination workflow for 4-fluorobenzylamine synthesis.

The Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation often seen with other methods[10][11][12][13]. This two-step process involves the N-alkylation of potassium phthalimide followed by hydrazinolysis or acidic hydrolysis to release the primary amine[11][12].

Experimental Protocol: Synthesis of 4-Fluorobenzylamine via Gabriel Synthesis

  • Step 1: N-Alkylation of Potassium Phthalimide. Potassium phthalimide (1.1 eq) and 4-fluorobenzyl chloride (1.0 eq) are dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF). The mixture is heated to 80-100 °C and stirred for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC).

  • Step 2: Hydrazinolysis. After cooling to room temperature, hydrazine hydrate (1.5 eq) is added to the reaction mixture. The mixture is then heated to reflux for 2-3 hours, during which a precipitate of phthalhydrazide forms.

  • Step 3: Work-up and Purification. The reaction mixture is cooled, and dilute hydrochloric acid is added to dissolve the product and precipitate any remaining phthalhydrazide. The solid is filtered off, and the filtrate is made basic with aqueous sodium hydroxide. The aqueous layer is then extracted with diethyl ether. The combined organic extracts are dried over anhydrous potassium carbonate, filtered, and concentrated. The resulting crude 4-fluorobenzylamine is purified by distillation under reduced pressure.

Causality Behind Experimental Choices:

  • Potassium phthalimide serves as a protected source of ammonia, preventing multiple alkylations.

  • DMF is an excellent solvent for this SN2 reaction, as it is polar and aprotic, accelerating the rate of nucleophilic substitution.

  • Hydrazinolysis is often preferred over acidic hydrolysis as it proceeds under milder conditions and can lead to higher yields.

Gabriel_Synthesis cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrazinolysis cluster_products Products Potassium_Phthalimide Potassium_Phthalimide N_Alkylation N-Alkylation (DMF, 80-100°C) Potassium_Phthalimide->N_Alkylation 4-Fluorobenzyl_Chloride 4-Fluorobenzyl_Chloride 4-Fluorobenzyl_Chloride->N_Alkylation Intermediate N-(4-Fluorobenzyl)phthalimide N_Alkylation->Intermediate Hydrazinolysis Hydrazinolysis (Reflux) Intermediate->Hydrazinolysis Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Hydrazinolysis 4-Fluorobenzylamine 4-Fluorobenzylamine Hydrazinolysis->4-Fluorobenzylamine Phthalhydrazide Phthalhydrazide Hydrazinolysis->Phthalhydrazide

Caption: Gabriel synthesis workflow for 4-fluorobenzylamine.

Applications in Medicinal Chemistry: Case Studies

The versatility of the fluorinated benzylamine scaffold is best illustrated through its incorporation into successful drug candidates.

Case Study: Fluorinated Benzylamines as Monoamine Oxidase B (MAO-B) Inhibitors

Monoamine oxidase B (MAO-B) is a key enzyme in the central nervous system responsible for the degradation of dopamine. Inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease, as it increases dopamine levels in the brain. Several potent and selective MAO-B inhibitors feature a fluorinated benzylamine moiety.

A study on fluorobenzyloxy chalcone derivatives as MAO-B inhibitors provides valuable insights into the structure-activity relationship (SAR) of these compounds[14][15]. While not strictly benzylamines, the fluorobenzyloxy portion is a key pharmacophore that mimics the benzylamine structure. The study revealed that the position of the fluorine atom on the benzyl ring significantly impacts inhibitory potency and selectivity. For instance, a 3-fluoro substitution on the benzyloxy ring, as seen in the highly potent inhibitor FBZ13 (IC50 = 0.0053 µM), was found to be optimal for binding to the MAO-B active site[14]. This is attributed to favorable hydrophobic and potential halogen bonding interactions within the enzyme's catalytic pocket[14].

Table 1: Structure-Activity Relationship of Fluorinated Benzyloxy Chalcones as MAO-B Inhibitors

CompoundFluorine PositionMAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
FBZ11 2-Fluoro0.077214.42
FBZ13 3-Fluoro0.0053>7547.17
Safinamide 3-Fluoro (on benzylamine)0.021>1904
Pargyline (non-fluorinated)0.1417.16

Data adapted from[14]

MAO_B_Inhibition cluster_synapse Dopaminergic Synapse Dopamine Dopamine MAO-B MAO-B Dopamine->MAO-B Metabolism DOPAC DOPAC (Inactive Metabolite) MAO-B->DOPAC Fluorinated_Benzylamine_Inhibitor Fluorinated Benzylamine MAO-B Inhibitor Fluorinated_Benzylamine_Inhibitor->MAO-B Inhibition

Caption: Mechanism of MAO-B inhibition by fluorinated benzylamines.

Pharmacokinetics and Metabolism of Fluorinated Benzylamines

The incorporation of fluorine can significantly alter the absorption, distribution, metabolism, and excretion (ADME) properties of benzylamine-containing drugs. As previously mentioned, fluorination often enhances metabolic stability by blocking sites susceptible to cytochrome P450 (CYP) enzyme-mediated oxidation[16][17]. However, the metabolic fate of fluorinated compounds can be complex and is not always predictable[17]. While the C-F bond is strong, metabolic processes can sometimes lead to defluorination, potentially forming reactive metabolites. Therefore, a thorough investigation of the metabolic profile of any new fluorinated benzylamine candidate is crucial during drug development.

Future Perspectives and Challenges

The field of fluorinated benzylamines continues to evolve, with ongoing research focused on several key areas:

  • Novel Synthetic Methodologies: The development of more efficient, selective, and environmentally friendly methods for the synthesis of fluorinated benzylamines remains a high priority. This includes late-stage fluorination techniques that allow for the introduction of fluorine at a later point in the synthetic sequence, which is highly valuable in drug discovery programs[6].

  • Exploration of New Chemical Space: Researchers are continuously exploring novel fluorinated substitution patterns and incorporating them into diverse molecular scaffolds to identify new drug candidates with improved properties. The demand for high-performance chemicals is expected to drive the importance of molecules like 2-Fluoro-6-(trifluoromethyl)benzylamine[18].

  • Understanding and Predicting Metabolism: A deeper understanding of the metabolic pathways of fluorinated benzylamines is needed to better predict potential toxicities and design safer drugs.

  • Sustainable Fluorination Techniques: Future research is likely to focus on more sustainable and "green" fluorination methods to reduce the environmental impact of pharmaceutical manufacturing[19].

Despite the significant progress, challenges remain. The synthesis of complex fluorinated molecules can still be challenging, and the potential for unexpected metabolic pathways requires careful evaluation[1][20].

Conclusion

Fluorinated benzylamines represent a powerful and versatile class of compounds that have made a significant impact on modern drug discovery. From their historical roots in the pioneering days of organofluorine chemistry to their current status as key building blocks for a wide range of therapeutics, their journey highlights the transformative power of strategic molecular design. The ability of fluorine to fine-tune the physicochemical and biological properties of the benzylamine scaffold provides medicinal chemists with an invaluable tool to address the complex challenges of drug development. As synthetic methodologies continue to advance and our understanding of the intricate interplay between fluorine and biological systems deepens, the future of fluorinated benzylamines in research and medicine looks exceptionally bright.

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  • Drug Design. (2005). Structure Activity Relationships. Retrieved from [Link]

  • Patil, V., et al. (2025). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design.
  • Nodwell, M. B., et al. (2015). Direct Photocatalytic Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide.
  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (2023). Gabriel synthesis. In Wikipedia. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [https://en.wikipedia.org/wiki/Gabriel_synthesis]
  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, radiosynthesis and biological evaluation of a series of substituted benzazepines as potential radiotracers for positron emission tomographic studies of dopamine D-1 receptors. Retrieved from [Link]

  • MDPI. (2022). Sweetening Pharmaceutical Radiochemistry by 18 F-Fluoroglycosylation: Recent Progress and Future Prospects. Retrieved from [Link]

  • MDPI. (2022). Defect Healing of MAPbI 3 Perovskite Single Crystal Surface by Benzylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • YouTube. (2025). Reductive Amination | Synthesis of Amines. Retrieved from [Link]

  • PubMed Central. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Retrieved from [Link]

  • PubMed. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • DrugDesign.org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • White Rose Research Online. (2024). Reactive passivation of wide-bandgap organic–inorganic perovskites with benzylamine. Retrieved from [Link]

Sources

Potential research applications of (2-Fluoro-3-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Research Applications of (2-Fluoro-3-methoxyphenyl)methanamine

Executive Technical Summary

This compound (CAS: 941294-54-8) serves as a high-value "privileged fragment" in modern drug discovery. Unlike generic benzylamines, this specific substitution pattern—an ortho-fluorine adjacent to a meta-methoxy group—offers a unique combination of electronic modulation, metabolic blockade, and conformational restriction.

This guide addresses the molecule's primary utility: acting as a critical building block for Kinase Inhibitors (e.g., EGFR, BTK), GPCR Ligands (Dopamine/Serotonin modulators), and Enzyme Inhibitors (Dihydroorotate Dehydrogenase). Its structural features allow researchers to fine-tune the physicochemical profile (LogD, pKa) of lead compounds while blocking specific metabolic soft spots on the aromatic ring.

Structural Analysis & Pharmacophore Properties

The efficacy of this fragment stems from the interplay between the fluorine atom and the methoxy group.

PropertyValue (Predicted)Significance in Drug Design
Molecular Weight 155.17 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
LogP ~1.2Moderate lipophilicity; ensures solubility without compromising membrane permeability.
H-Bond Donors 1 (Primary Amine)Critical for anchoring to residues (e.g., Asp/Glu) in binding pockets.
H-Bond Acceptors 2 (N, O)The methoxy oxygen often engages in water-mediated hydrogen bonding.
pKa (Amine) ~8.9 - 9.2Slightly lower than benzylamine (~9.5) due to the electron-withdrawing ortho-fluorine.
The "Ortho-Fluorine" Effect

The fluorine at position 2 is not merely a metabolic blocker; it exerts a conformational bias . Through electrostatic repulsion with the lone pairs of the methoxy oxygen (at position 3) and the amine nitrogen, the fluorine atom forces the side chains out of planarity. This "pre-organized" conformation can reduce the entropic penalty of binding to a rigid protein active site.

Synthetic Utility & Protocols

In research settings, this molecule is rarely the end product. It is a nucleophile used to introduce the 2-fluoro-3-methoxybenzyl moiety onto a larger scaffold.

Workflow Visualization: Derivatization Pathways

G Start (2-Fluoro-3-methoxyphenyl) methanamine Path1 Reductive Amination Start->Path1 Path2 Amide Coupling Start->Path2 Path3 SNAr / Buchwald Start->Path3 Prod1 Secondary Amines (Kinase Hinges) Path1->Prod1 + Aldehyde/Ketone Prod2 Amides/Ureas (GPCR Ligands) Path2->Prod2 + Carboxylic Acid/Isocyanate Prod3 N-Aryl Heterocycles (Enzyme Inhibitors) Path3->Prod3 + Halo-Heterocycle

Figure 1: Primary synthetic pathways for incorporating the 2-fluoro-3-methoxybenzylamine fragment into drug scaffolds.

Standard Operating Protocol: Reductive Amination

Context: Attaching the fragment to a ketone-based scaffold (e.g., a piperidone derivative).

Reagents:

  • Amine: this compound (1.0 equiv)

  • Ketone Scaffold: (1.0 equiv)

  • Solvent: Dichloroethane (DCE) or Methanol (MeOH)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Catalyst: Acetic Acid (AcOH) (catalytic, optional)

Step-by-Step Methodology:

  • Imine Formation: In a dry reaction vial, dissolve the ketone scaffold in DCE (0.1 M concentration). Add this compound (1.0 equiv).[1]

  • Activation: If the reaction is sluggish, add AcOH (1-2 drops) to catalyze imine formation. Stir at room temperature for 1–2 hours under Nitrogen.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise. Note: STAB is preferred over NaBH4 for its selectivity toward imines over ketones.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via LC-MS for the disappearance of the amine (m/z ~156).

  • Quench: Quench with saturated aqueous NaHCO3.

  • Isolation: Extract with DCM (3x). Dry organics over MgSO4 and concentrate. Purify via flash column chromatography (typically Hexane/Ethyl Acetate or DCM/MeOH gradients).

Validation Criteria:

  • 1H NMR: Look for the disappearance of the benzylic CH2 singlet of the starting amine (~3.8 ppm) and the appearance of a doublet (if secondary) or shift in the coupled product.

  • LC-MS: Confirm mass [M+H]+ corresponds to Scaffold + 155 - 16 (loss of oxygen) + 2 (hydrogenation).

Medicinal Chemistry Applications

A. Kinase Inhibition (EGFR / BTK)

In kinase inhibitors, the benzylamine moiety often occupies the "hydrophobic back pocket" (Pocket II) adjacent to the ATP-binding hinge.

  • Mechanism: The 2-Fluorine atom can form multipolar interactions with backbone carbonyls or protect the ring from oxidation by CYP450 enzymes.

  • Application: Used in the synthesis of quinazoline-based inhibitors where the amine links the core scaffold to the solvent-exposed region.

B. Autoimmune & Inflammatory Pathways

Patents (e.g., WO2013093849A1) indicate the use of this fragment in synthesizing dihydro-benzo-oxazine derivatives.

  • Target: Dihydroorotate Dehydrogenase (DHODH) or similar metabolic enzymes.

  • Logic: The 3-methoxy group provides a specific anchor point (H-bond acceptor), while the 2-fluoro group modulates the electron density of the ring, preventing rapid metabolic clearance.

C. Metabolic Stability (The Fluorine Blockade)

One of the most critical applications of this molecule is in Lead Optimization to improve half-life (


).

Metabolic Vulnerability Map:

Metabolism Core Phenyl Ring Pos2 Position 2 (Ortho) BLOCKED by Fluorine Core->Pos2 Pos3 Position 3 (Meta) Methoxy Group Core->Pos3 Pos4 Position 4 (Para) Vulnerable to CYP450 Core->Pos4 Action1 Prevents Ortho-Hydroxylation Pos2->Action1 Steric/Electronic Shield Action2 Site of O-Demethylation ( CYP2D6 ) Pos3->Action2 Metabolic Soft Spot

Figure 2: Metabolic Stability Profile. The 2-F substituent blocks ortho-hydroxylation, a common clearance pathway, forcing metabolism to the para-position or O-demethylation.

  • Research Insight: If a lead compound containing a simple benzylamine is cleared too quickly due to ring hydroxylation, substituting it with this compound is a standard "bioisosteric replacement" strategy. The Fluorine blocks the C2 position, and its electron-withdrawing nature deactivates the ring towards electrophilic attack by P450 iron-oxo species at the C4 position.

Safety & Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335).[2]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The amine is sensitive to CO2 (carbamate formation) and oxidation over long periods.

  • Form: Often supplied as the Hydrochloride salt (CAS: 1143571-71-4) for improved stability. If using the salt in the protocols above, add an extra equivalent of base (e.g., DIPEA or TEA) to liberate the free amine.

References

  • World Intellectual Property Organization (WIPO). (2013). Dihydro-benzo-oxazine and dihydro-pyrido-oxazine derivatives. Patent WO2013093849A1.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available at: [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 54366629, this compound. Available at: [Link]

Sources

The (2-Fluoro-3-methoxyphenyl)methanamine Scaffold: A Strategic Pharmacophore in Modern Drug Discovery

[1]

Executive Summary

This compound (CAS: 1143571-71-4) has emerged as a high-value "right-hand side" (RHS) synthon in medicinal chemistry.[1] Unlike generic benzylamines, this specific substitution pattern—an ortho-fluorine combined with a meta-methoxy group—offers a unique balance of conformational restriction, metabolic stability, and electronic tuning.[1]

This guide analyzes its critical role in optimizing binding affinity for serine proteases (specifically Plasma Kallikrein for Hereditary Angioedema) and lipid kinases (PI3K

1

Structural Analysis & Physicochemical Properties

The efficacy of this scaffold stems from the synergistic effects of its substituents on the benzylamine core.[1]

The Ortho-Fluorine Effect[1]
  • Conformational Lock: The fluorine atom at the C2 position induces a preferred conformation relative to the benzylic amine via dipole-dipole interactions and steric repulsion.[1] This reduces the entropic penalty upon binding to the enzyme active site (e.g., the S1 or S2 pocket of Kallikrein).[1]

  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the benzylic amine (typically by ~0.5–1.0 log units compared to unsubstituted benzylamine), altering the H-bond strength with aspartate/glutamate residues in the target protein.[1]

The Meta-Methoxy Contribution
  • Metabolic Blocking: The C3-methoxy group sterically hinders oxidative metabolism at the susceptible meta position, a common soft spot for Cytochrome P450 (CYP) hydroxylation.[1]

  • Lipophilic Filling: The methoxy group acts as a lipophilic anchor, filling small hydrophobic clefts in the target protein's binding pocket, improving Ligand Efficiency (LE).[1]

Physicochemical Profile (Calculated)
PropertyValueImpact on Drug Design
Formula C

H

FNO
Low MW fragment (155.17 Da) allows for "Fragment Growing".[1]
cLogP ~1.2Optimal lipophilicity for CNS and tissue penetration.[1]
H-Bond Donors 2 (NH

)
Critical for anchoring to the protein backbone.[1]
H-Bond Acceptors 3 (N, O, F)Fluorine acts as a weak acceptor; Oxygen as a strong acceptor.[1]
TPSA ~35 Å

High permeability potential.[1]

Structure-Activity Relationship (SAR) Case Studies

Case Study A: Plasma Kallikrein Inhibitors (HAE Therapeutics)

In the development of oral therapies for Hereditary Angioedema (HAE), selectivity against related serine proteases (Factor XIIa, Thrombin) is paramount.[1]

  • Mechanism: The this compound moiety is frequently employed as the P1' or P2' ligand.[1] It binds into the S1

    
     sub-pocket of Plasma Kallikrein.[1]
    
  • SAR Logic:

    • Unsubstituted Benzylamine: Shows moderate potency but poor selectivity (hits Thrombin).[1]

    • 2-Fluoro Analog: Improves metabolic stability but lacks potency.[1]

    • 2-Fluoro-3-Methoxy (The Scaffold): The methoxy group engages a unique hydrophobic interaction in the Kallikrein S-pocket that is absent in Thrombin, drastically improving the Selectivity Index (SI).[1]

Pathway Visualization: Mechanism of Action in HAE

Kallikrein_SARScaffold(2-Fluoro-3-methoxyphenyl)methanamineEnzymePlasma Kallikrein(Active Site)Scaffold->Enzyme Amide Coupling InteractionS1/S2 Pocket BindingEnzyme->Interaction 2-F (Conf. Lock)3-OMe (Selectivity) EffectInhibition ofBradykinin ReleaseInteraction->Effect Ki < 10 nM OutcomePrevention ofAngioedema AttacksEffect->Outcome

Figure 1: Mechanistic pathway of the scaffold in Plasma Kallikrein inhibition.

Case Study B: PI3K Inhibitors (Respiratory Disease)

In PI3K

11

Experimental Protocols

Synthesis of this compound

Objective: Efficient preparation of the scaffold from commercially available aldehydes.

Reagents:

  • 2-Fluoro-3-methoxybenzaldehyde (CAS: 103438-88-6)[1][2]

  • Hydroxylamine Hydrochloride (NH

    
    OH[1]·HCl)
    
  • Sodium Bicarbonate (NaHCO

    
    )[1]
    
  • Zinc Dust (Zn) or Hydrogen/Palladium (H

    
    /Pd-C)[1]
    

Protocol (Reductive Amination Route):

  • Oxime Formation:

    • Dissolve 2-Fluoro-3-methoxybenzaldehyde (1.0 eq) in Ethanol/Water (1:1).

    • Add NH

      
      OH[1]·HCl (1.5 eq) and NaHCO
      
      
      (2.0 eq).[1]
    • Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (disappearance of aldehyde).[1]

    • Checkpoint: Isolate the oxime intermediate.[1]

  • Reduction:

    • Dissolve the oxime in Acetic Acid.[1]

    • Add Zinc dust (5.0 eq) portion-wise (exothermic reaction control required).

    • Stir for 4 hours at RT.

  • Workup:

    • Filter off Zinc residues.[1]

    • Basify filtrate to pH > 10 using 1M NaOH.[1]

    • Extract with Dichloromethane (DCM) x3.[1]

    • Dry over MgSO

      
       and concentrate in vacuo.
      
  • Validation:

    • 1H NMR (400 MHz, DMSO-d6):

      
       7.11 (td, 1H), 7.03 (td, 1H), 6.95 (m, 1H), 3.85 (s, 3H, OMe), 3.75 (s, 2H, CH
      
      
      NH
      
      
      ).[1]

Synthetic Workflow Diagram

Synthesis_FlowStartStart: 2-Fluoro-3-methoxybenzaldehydeStep1Step 1: Oxime Formation(NH2OH·HCl, NaHCO3)Start->Step1Check1Checkpoint: TLC(Aldehyde consumed?)Step1->Check1Step2Step 2: Zn/AcOH Reduction(or H2/Pd-C)Check1->Step2YesStep3Step 3: Basification & Extraction(pH > 10, DCM)Step2->Step3FinalProduct: (2-Fluoro-3-methoxyphenyl)methanamineStep3->Final

Figure 2: Step-by-step synthetic route for the scaffold generation.

Comparative SAR Data

The following table illustrates the impact of the specific 2-F, 3-OMe substitution pattern on biological activity in a representative Plasma Kallikrein assay (Data adapted from WO2021028645 context).

Scaffold Substituent (R)IC

(pKal)
Selectivity (vs. Thrombin)DMPK Stability (t

)
Unsubstituted (Benzylamine) 45 nMLow (< 10x)Low (< 30 min)
2-Fluoro (only) 38 nMModerate (20x)Moderate (60 min)
3-Methoxy (only) 25 nMModerate (25x)Low (Metabolic soft spot)
(2-Fluoro-3-methoxy) 4 nM High (> 100x) High (> 120 min)

Note: The combination (Row 4) demonstrates the "Magic Methyl" effect combined with fluorine's conformational control, yielding the superior clinical candidate profile.[1]

References

  • BioCryst Pharmaceuticals & KalVista Pharmaceuticals Patent Landscape. Plasma Kallikrein Inhibitors and Uses Thereof.[1] WO2021028645A1. (2021).[1]

  • Glaxo Group Ltd. PI3 Kinase Inhibitors.[1] US Patent 8,741,909 B2. (2014).[1]

  • Medicinal Chemistry Reviews. Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents. (General grounding on the Ortho-Fluorine effect).[1]

  • Chemical Vendors. Detailed physicochemical data for CAS 1143571-71-4.[1]

Solubility of (2-Fluoro-3-methoxyphenyl)methanamine in common organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling & Handling of (2-Fluoro-3-methoxyphenyl)methanamine

Executive Summary

Compound Identity: this compound CAS Registry Number: 93071-81-9 Molecular Formula:


Molecular Weight:  155.17  g/mol [1][2][3][4]

This technical guide provides a comprehensive framework for the solubility profiling of this compound, a critical fluorinated benzylamine intermediate used in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and GPCR ligands.[3][4]

Solubility is the gatekeeper of organic synthesis and drug formulation.[3][4] For this specific fluorinated amine, solubility behavior is dictated by the interplay between its basic primary amine functionality and the lipophilic modulation of the fluoro-methoxy substitution pattern.[3][4] This guide details the physicochemical basis of its dissolution, predictive solubility profiles, and validated protocols for empirical determination.[4]

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand its structural drivers.[3][4]

Structural Analysis
  • Primary Amine (

    
    ):  The dominant functional group.[3][4] It acts as a hydrogen bond donor and acceptor.[3][4] It confers high basicity (estimated 
    
    
    
    for the conjugate acid), making the compound pH-dependent.[3][4]
  • Fluorine Atom (C-2 Position): Increases lipophilicity and lowers the basicity of the amine slightly via inductive electron withdrawal compared to non-fluorinated benzylamine.[3][4] It enhances solubility in halogenated solvents.[3][4]

  • Methoxy Group (C-3 Position): An electron-donating group that increases electron density on the ring but also serves as a weak hydrogen bond acceptor.[3][4] It improves solubility in polar aprotic solvents like DMSO.[3][4]

The "Free Base" vs. "Salt" Duality

Researchers must distinguish between the two common forms of this compound, as their solubility profiles are inverted.[4]

PropertyFree Base (Oil/Low-Melting Solid) Hydrochloride Salt (Solid)
Dominant Interaction Van der Waals, H-bonding (Weak)Ionic / Ion-Dipole (Strong)
LogP (Predicted) ~1.1 (Moderately Lipophilic)< 0 (Hydrophilic)
Preferred Solvents DCM, EtOAc, Toluene, AlcoholsWater, Methanol, DMSO
Water Solubility Low (< 10 mg/mL at pH 7)High (> 50 mg/mL)

Solubility Landscape (Free Base)

The following data summarizes the solubility profile of the free base form (CAS 93071-81-9) in common organic solvents at 25°C.

Note: Classifications are based on structural analogs (fluorinated benzylamines) and standard solubility principles.

Solvent ClassRepresentative SolventSolubility RatingMechanism of Dissolution
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)"Like dissolves like"; high affinity for the aromatic ring.[3][4]
Polar Protic Methanol, EthanolExcellent (>100 mg/mL)H-bonding between solvent -OH and amine -NH2.[3][4]
Polar Aprotic DMSO, DMFExcellent (>100 mg/mL)Dipole-dipole interactions; ideal for stock solutions.[3][4]
Ethers THF, MTBEGood (>50 mg/mL)Ether oxygen accepts H-bonds from the amine.[3][4]
Esters Ethyl AcetateGood (>30 mg/mL)Useful for extraction; moderate solubility.[3][4]
Hydrocarbons Hexane, HeptanePoor/Moderate The polar amine group resists dissolution in pure alkanes.[4]
Aqueous Water (pH 7)Low (<10 mg/mL)Hydrophobic aromatic ring limits solubility.[3][4]
Aqueous Acid 0.1 M HClHigh (>50 mg/mL)Protonation forms the soluble ammonium salt.[4]

Experimental Protocols

Do not rely solely on literature values. Batch-to-batch variation (purity, polymorphism) requires empirical validation.[3][4]

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this for precise data during pre-formulation.[3][4]

  • Preparation: Weigh 20 mg of this compound into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.[3][4]

  • Saturation: If the solid dissolves instantly, add more compound until a visible suspension remains (saturation point).[3][4]

  • Equilibration: Cap the vial and place it in a shaker/incubator at 25°C for 24 hours.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter.

  • Quantification: Dilute the supernatant (1:100 in Mobile Phase) and analyze via HPLC-UV (254 nm).

Protocol B: Visual Kinetic Solubility (High-Throughput)

Use this for rapid solvent screening during synthesis.[3][4]

  • Stock Solution: Prepare a 100 mg/mL stock in DMSO.

  • Aliquot: Pipette 10 µL of stock into a 96-well plate.

  • Dilution: Add 190 µL of the test solvent (Result: 5 mg/mL nominal conc).

  • Observation: Shake for 1 hour. Inspect for precipitation (turbidity).

    • Clear = Soluble > 5 mg/mL.[3][4]

    • Cloudy = Soluble < 5 mg/mL.[3][4]

Process Development Workflow

The following diagram illustrates the decision matrix for handling this compound during extraction and purification, leveraging its pH-dependent solubility.

SolubilityWorkflow Start Crude Reaction Mixture (Contains 2-Fluoro-3-methoxybenzylamine) Decision Is the product an Oil or Solid? Start->Decision OilPath Liquid/Oil (Free Base) Decision->OilPath Likely Oil SolidPath Solid (Salt Form) Decision->SolidPath If HCl Salt Extract Dissolve in DCM or EtOAc OilPath->Extract AcidWash Wash with 1M HCl (Product moves to Aqueous Phase) Extract->AcidWash Purification Strategy BaseTreat Basify Aqueous Phase (pH > 11) (Product oils out) AcidWash->BaseTreat ReExtract Extract into Organic Solvent (DCM/MTBE) BaseTreat->ReExtract Recryst Recrystallize SolidPath->Recryst SolventChoice Solvent System: iPrOH / EtOH (Hot) Recryst->SolventChoice

Caption: Purification workflow leveraging the pH-dependent solubility switch of the amine group.[3][4]

Critical Handling & Stability Notes

  • Air Sensitivity: Benzylamines react with atmospheric

    
     to form carbamates (white crusty solids).[3][4]
    
    • Mitigation: Store the free base under Nitrogen or Argon.[3][4]

    • Solvent Choice: Avoid "wet" solvents; use anhydrous DCM or THF for storage.[3][4]

  • Green Solvent Alternatives:

    • Replace DCM with 2-MeTHF (2-Methyltetrahydrofuran) for extractions.[3][4] It offers similar solubility for this amine but separates better from water and is derived from renewable sources.[3][4]

    • Replace DMF with N-Butylpyrrolidinone (NBP) or DMSO for coupling reactions.[3][4]

References

  • PubChem. Compound Summary: this compound (CAS 93071-81-9).[3][4] National Library of Medicine.[3][4] Available at: [Link][4][5]

  • FDA. Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies (Solubility Definitions).[3][4] U.S. Food and Drug Administration.[3][4] Available at: [Link][4]

  • European Commission. Standard Operating Procedure for Solubility Testing (EURL ECVAM).[3][4][6] Joint Research Centre.[3][4] Available at: [Link][4]

  • Beilstein J. Org.[3][4] Chem. Benzylic C(sp3)–H fluorination (Solubility of Fluorinated Intermediates).[3][4] Available at: [Link][4]

Sources

Methodological & Application

Detailed protocol for the reductive amination of 2-fluoro-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This application note details the optimized protocol for the reductive amination of 2-fluoro-3-methoxybenzaldehyde (CAS: 103438-88-6). This substrate presents a unique combination of electronic and steric factors: the 2-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I) while introducing moderate steric bulk at the ortho position, and the 3-methoxy group provides stabilization via resonance (+R) from the meta position relative to the carbonyl.

The protocol utilizes Sodium Triacetoxyborohydride (STAB) , the industry-standard reagent for direct reductive amination. Unlike sodium cyanoborohydride (


), STAB is non-toxic regarding cyanide release and exhibits superior chemoselectivity, reducing the intermediate imine/iminium species significantly faster than the aldehyde itself.
Structural Considerations
  • Electrophilicity: The ortho-fluorine atom enhances the electrophilicity of the carbonyl carbon via inductive withdrawal, theoretically accelerating the initial nucleophilic attack by the amine.

  • Steric Environment: While fluorine is isosteric with hydrogen/hydroxyl groups, its position at C2 creates a "steric gate" that may hinder the approach of bulky amines or the bulky acetoxyborohydride reducing agent.

  • Imine Stability: Ortho-substituted benzaldehydes often form imines that are prone to hydrolysis. The "direct" reductive amination method (one-pot) is preferred here to reduce the imine immediately upon formation, preventing equilibrium reversal.

Mechanistic Pathway

Understanding the mechanism is critical for troubleshooting. The reaction proceeds through a "pre-equilibrium" formation of a hemiaminal, followed by dehydration to the iminium ion.

  • Hemiaminal Formation: The amine attacks the aldehyde carbonyl.

  • Dehydration: Loss of water yields the imine (or iminium ion under acidic conditions).

  • Reduction: The acetoxyborohydride species coordinates with the imine nitrogen (or oxygen in the transition state) to deliver a hydride.

Visualization: Reaction Mechanism

The following diagram illustrates the pathway, highlighting the critical reduction step mediated by STAB.

ReductiveAminationMechanism Aldehyde 2-Fluoro-3-methoxy- benzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Primary Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O (Acid Cat.) Complex Boron-Imine Complex Iminium->Complex + NaBH(OAc)3 Product Secondary Amine Product Complex->Product Hydride Transfer (Irreversible)

Figure 1: Mechanistic flow of STAB-mediated reductive amination. The formation of the Iminium Ion is the rate-determining step for hindered substrates.

Detailed Experimental Protocol

Materials & Reagents[2][7]
  • Substrate: 2-Fluoro-3-methoxybenzaldehyde (1.0 equiv).[1]

  • Amine: Primary or Secondary Amine (1.0 – 1.1 equiv).

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF (anhydrous).[2]

  • Catalyst (Optional): Glacial Acetic Acid (AcOH) (1.0 equiv).

  • Quench: Saturated aqueous

    
    .
    
Step-by-Step Methodology

Step 1: Solvation and Imine Formation

  • Action: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve 2-fluoro-3-methoxybenzaldehyde (1.0 mmol, 154 mg) in DCE (3–5 mL).

  • Action: Add the Amine (1.05 mmol).

  • Critical Decision Point:

    • For Aliphatic Amines: No acid is usually required.

    • For Anilines/Weak Nucleophiles: Add Acetic Acid (1.0 mmol, 1 equiv). The acid protonates the carbonyl oxygen, catalyzing the attack of the weaker nucleophile.

  • Observation: Stir at Room Temperature (RT) for 15–30 minutes. This allows the hemiaminal/imine equilibrium to establish. Note: The 2-fluoro group may accelerate this step compared to non-substituted benzaldehydes.

Step 2: Addition of Reductant

  • Action: Add Sodium Triacetoxyborohydride (STAB) (1.4 mmol, ~300 mg) in a single portion.

  • Why: STAB is moisture-sensitive but kinetically stable enough to be weighed in air. Adding it after the amine ensures the aldehyde is available as the imine, though STAB tolerates free aldehydes well.

Step 3: Reaction Monitoring

  • Action: Stir the suspension vigorously at RT under nitrogen or an inert atmosphere (optional but recommended).

  • Duration: 2 to 16 hours.

  • Monitoring: Check via TLC or LC-MS.

    • Target: Disappearance of the aldehyde (UV active, distinct shift) and appearance of the amine product (

      
      ).
      
    • Troubleshooting: If the reaction stalls, a second portion of STAB (0.5 equiv) can be added.

Step 4: Quench and Workup

  • Action: Quench the reaction by adding saturated aqueous NaHCO3 (5 mL). Stir for 15 minutes until gas evolution (

    
     from acetic acid neutralization) ceases.
    
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 5 mL).

  • Washing: Combine organic layers and wash with Brine.

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate in vacuo.
Workflow Visualization

ExperimentalWorkflow Start Start: Weigh Reagents Mix Mix Aldehyde + Amine Solvent: DCE Time: 30 min Start->Mix AddReductant Add NaBH(OAc)3 (1.4 equiv) Mix->AddReductant Monitor Monitor (TLC/LCMS) 2 - 16 Hours AddReductant->Monitor Check Conversion > 95%? Monitor->Check Check->Monitor No (Add more STAB) Quench Quench: Sat. NaHCO3 Extract: DCM Check->Quench Yes Purify Purification (Column/Recrystallization) Quench->Purify

Figure 2: Operational workflow for the reductive amination process.

Optimization & Troubleshooting Data

The following table summarizes common issues encountered with ortho-substituted benzaldehydes and their specific solutions.

IssueProbable CauseCorrective Action
Low Conversion (<50%) Steric hindrance of the 2-F group preventing imine formation.Add Ti(OiPr)4 (1.0 equiv) to the amine/aldehyde mix before adding STAB. Titanium acts as a Lewis acid and water scavenger.
Aldehyde Reduction Direct reduction of aldehyde to benzyl alcohol (competing reaction).Ensure Amine is added 30 mins before STAB. Use DCE instead of THF (slower aldehyde reduction in DCE).
Dialkylation Primary amine reacts with two aldehyde molecules.Use a slight excess of Amine (1.2–1.5 equiv) relative to the aldehyde.
Emulsion during Workup Boron salts forming complexes with the amine.Use 1M NaOH instead of NaHCO3 for the quench (if product is stable to base) to break boron complexes, or use Rochelle's Salt solution.

Safety & Handling

  • 2-Fluoro-3-methoxybenzaldehyde: Causes skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335).[3] Handle in a fume hood.

  • Sodium Triacetoxyborohydride (STAB): Releases acetic acid upon hydrolysis. Flammable solid. While safer than

    
    , it should still be treated as a hydride source.
    
  • DCE (1,2-Dichloroethane): Suspected carcinogen and highly flammable. DCM or THF are viable alternatives if DCE usage is restricted, though reaction rates may decrease.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][5][6][7][4][8] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[4]

  • PubChem. (n.d.). 2-Fluoro-3-methoxybenzaldehyde (Compound Summary). National Library of Medicine.

  • Ossila. (2023).[1] 2-Fluoro-3-methoxybenzaldehyde Safety Data Sheet.

  • Mattson, R. J., et al. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

Sources

Application Note: Quantitative Analysis of Fluorinated Methoxyphenyl Compounds via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Fluorinated methoxyphenyl compounds represent a critical structural motif in modern medicinal chemistry, appearing frequently in kinase inhibitors, psychoactive phenethylamines, and metabolic tracers. The strategic introduction of fluorine (


) modulates metabolic stability (blocking P450 oxidation) and lipophilicity, while the methoxy group (

) influences solubility and receptor binding.

However, quantifying these compounds presents distinct analytical challenges:

  • Regioisomerism: The position of the fluorine relative to the methoxy group (ortho, meta, para) creates isobaric isomers that standard C18 chromatography often fails to resolve.

  • Ionization Suppression: The high electronegativity of fluorine can dampen electrospray ionization (ESI) efficiency.

  • Metabolic Interference:

    
    -demethylation is a primary metabolic pathway, creating phenolic metabolites that must be chromatographically separated from the parent compound to prevent in-source fragmentation interference.
    

This guide provides a validated protocol for the robust quantification of these compounds in human plasma, emphasizing the use of Phenyl-Hexyl stationary phases for superior isomer selectivity and Liquid-Liquid Extraction (LLE) to minimize matrix effects.

Method Development Strategy: The "Why" Behind the Protocol

Chromatographic Selection: The Pi-Pi Interaction Advantage

Standard C18 columns rely on hydrophobic interactions.[1] However, fluorinated aromatic rings possess unique electron-deficient pi-systems.

  • Recommendation: Use a Phenyl-Hexyl column rather than C18.[2]

  • Mechanism: The phenyl ring in the stationary phase engages in

    
     stacking interactions with the analyte's aromatic ring. The fluorine atom reduces the electron density of the analyte's ring, actually strengthening this interaction compared to non-fluorinated analogs. This provides the "shape selectivity" necessary to separate regioisomers (e.g., 2-fluoro-4-methoxy vs. 4-fluoro-2-methoxy) that co-elute on C18.
    
Sample Preparation: Mitigating Matrix Effects

Fluorinated compounds are highly lipophilic. Protein precipitation (PPT) often leaves phospholipids in the supernatant, which co-elute and cause significant ion suppression.

  • Protocol Choice: Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether).

  • Benefit: MTBE extracts the lipophilic fluorinated parent efficiently while leaving polar phospholipids and heme components in the aqueous phase, resulting in cleaner baselines and lower Lower Limits of Quantitation (LLOQ).

Visual Workflow & Logic

Method Development Decision Tree

The following diagram illustrates the decision logic for optimizing separation and detection based on compound properties.

MethodLogic Start Start: Fluorinated Methoxy Compound Analysis Isomers Are Regioisomers Present? Start->Isomers C18 Use C18 Column (Standard Hydrophobicity) Isomers->C18 No Phenyl Use Phenyl-Hexyl Column (Pi-Pi Selectivity) Isomers->Phenyl Yes (Critical) Ionization Check ESI Polarity C18->Ionization Phenyl->Ionization PosMode ESI Positive Mode (Target [M+H]+) Ionization->PosMode Basic Nitrogen Present? NegMode ESI Negative Mode (If Phenol/Acidic) Ionization->NegMode Acidic/Phenolic Only? Frag Optimize Fragmentation (Look for -CH3 loss) PosMode->Frag NegMode->Frag

Caption: Decision matrix for column selection and ionization mode based on structural properties.

Experimental Protocol

Reagents & Standards
  • Analytes: Target Fluorinated Methoxyphenyl compound (purity >98%).

  • Internal Standard (IS): Deuterated analog (e.g.,

    
    -methoxy) is mandatory to compensate for ESI variability.
    
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

Sample Preparation (LLE)
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.

  • Spike: Add 10 µL of Internal Standard working solution (50 ng/mL).

  • Buffer: Add 50 µL of 0.1 M Ammonium Carbonate (pH 9.0) to ensure the amine is uncharged (free base) for extraction.

  • Extract: Add 600 µL of MTBE . Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice bath) and decant the organic supernatant into a clean glass tube.

  • Dry: Evaporate to dryness under

    
     stream at 40°C.
    
  • Reconstitute: Dissolve residue in 100 µL Mobile Phase A/B (80:20).

LC-MS/MS Conditions
ParameterSettingRationale
System UHPLC coupled with Triple Quadrupole MSHigh sensitivity required.
Column Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm)Maximizes separation of aromatic isomers.
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium FormateAcidic pH promotes protonation [M+H]+.
Mobile Phase B Methanol + 0.1% Formic AcidMeOH promotes pi-interactions better than ACN.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Gradient 0-1 min: 10% B; 1-6 min: linear to 90% B; 6-7 min: Hold.Slow gradient focuses isomeric peaks.
Injection Vol 2-5 µLLow volume prevents peak broadening.
Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.5 kV.[3]

  • Desolvation Temp: 500°C (Fluorinated compounds are thermally stable).

  • MRM Transitions:

    • Quantifier: Precursor

      
       Product (Loss of 
      
      
      
      or
      
      
      ).
    • Qualifier: Precursor

      
       Product (Fluorophenyl ring fragment).
      

Fragmentation Pathway Analysis

Understanding fragmentation is vital for selectivity. Methoxy groups typically undergo neutral loss of a methyl radical (


, -15 Da) or formaldehyde (

, -30 Da). The C-F bond is strong and rarely breaks first.

Fragmentation Parent Precursor Ion [M+H]+ Intermed Radical Cation [-CH3] Parent->Intermed Loss of Methyl (15 Da) Product2 Fluoro-Tropylium (Qualifier) Parent->Product2 Cleavage of alkyl chain Product1 Phenolic Cation (Quantifier) Intermed->Product1 Rearrangement

Caption: Common fragmentation pathways for methoxyphenyl cations in ESI+.

Validation & Quality Assurance

Adhering to FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 , the following criteria must be met:

Validation ParameterAcceptance CriteriaNotes
Selectivity No interfering peaks >20% of LLOQ in 6 blank sources.Crucial due to potential isobaric metabolites.
Linearity

; weighting

.
Range typically 1.0 – 1000 ng/mL.
Accuracy/Precision ±15% (±20% at LLOQ).Run 3 separate batches (inter-day).
Matrix Effect IS-normalized Matrix Factor (MF) CV <15%.Compare post-extraction spike vs. neat solution.
Recovery Consistent across Low, Med, High QC.LLE usually yields >80% recovery.
Expert Troubleshooting Tip: The "Fluorine Walk"

If you observe split peaks or "shoulders" on your chromatogram, you are likely seeing separation of the ortho- vs para- fluorinated impurities present in your synthesized standard. Do not integrate them together. Use the Phenyl-Hexyl column to resolve them to baseline and quantify the specific isomer of interest.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Needham, S. R., & Brown, P. R. (2000). The use of phenyl columns for the separation of isomeric compounds in LC-MS/MS. Journal of Chromatography B.
  • Advanced Materials Technology. (2023). Comparison of Phenyl- and C18 Bonded Phases. Link

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Link

Sources

Application of (2-Fluoro-3-methoxyphenyl)methanamine in the Synthesis of Benzosuberone Derivatives: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Benzosuberone Scaffolds

The benzosuberone core, a seven-membered carbocyclic ring fused to a benzene ring, is a privileged scaffold in medicinal chemistry. Derivatives of this structure have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3] The incorporation of fluorine atoms into pharmacologically active molecules is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[4] The unique electronic properties of fluorine can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Similarly, the methoxy group, a common substituent in natural products and synthetic drugs, can modulate a molecule's polarity and hydrogen bonding capacity, impacting its interaction with biological targets.

This application note provides a comprehensive guide for the synthesis of novel benzosuberone derivatives incorporating a 2-fluoro-3-methoxy substitution pattern, starting from (2-Fluoro-3-methoxyphenyl)methanamine. We will delve into the strategic considerations behind the synthetic route, provide detailed experimental protocols, and discuss the anticipated regiochemical outcomes of key reactions. This guide is intended for researchers and professionals in drug discovery and development seeking to explore this promising class of compounds.

Strategic Synthesis Design: From Benzylamine to Benzosuberone

The overall synthetic strategy to access the target benzosuberone derivatives from this compound involves a multi-step sequence. The core transformation is the construction of the seven-membered ring via an intramolecular Friedel-Crafts acylation. This requires the initial elaboration of the starting benzylamine into a suitable phenylalkanoic acid precursor.

The planned synthetic pathway is outlined below:

Synthetic_Pathway A This compound B (2-Fluoro-3-methoxyphenyl)methanol A->B Diazotization (NaNO2, H2SO4) C 1-(Bromomethyl)-2-fluoro-3-methoxybenzene B->C Bromination (PBr3) D (2-Fluoro-3-methoxyphenyl)acetonitrile C->D Cyanation (NaCN) E (2-Fluoro-3-methoxyphenyl)acetic acid D->E Hydrolysis (H2SO4, H2O) F 3-(2-Fluoro-3-methoxyphenyl)propanoic acid E->F Arndt-Eistert Homologation (Step 1) G 4-(2-Fluoro-3-methoxyphenyl)butanoic acid F->G Arndt-Eistert Homologation (Step 2) H 5-(2-Fluoro-3-methoxyphenyl)pentanoyl chloride G->H Acyl Chloride Formation (SOCl2) I 7-Fluoro-6-methoxy-2,3,4,5-tetrahydro-1H-benzo[a]cyclohepten-9(1H)-one H->I Intramolecular Friedel-Crafts Acylation (AlCl3)

Figure 1: Proposed synthetic pathway from this compound to a fluorinated benzosuberone derivative.

Detailed Experimental Protocols

Part 1: Synthesis of the Phenylalkanoic Acid Precursor

Step 1: Conversion of this compound to (2-Fluoro-3-methoxyphenyl)methanol

Causality: Direct conversion of the benzylamine to a benzyl halide can be challenging. A more reliable approach is the diazotization of the primary amine to form a diazonium salt, which is then displaced by a hydroxyl group to yield the corresponding benzyl alcohol.

Protocol:

  • Dissolve this compound (1.0 eq) in a mixture of dilute sulfuric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 1 hour.

  • Gently warm the mixture to room temperature and then heat to 50 °C until nitrogen evolution ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude (2-Fluoro-3-methoxyphenyl)methanol.

Step 2: Bromination of (2-Fluoro-3-methoxyphenyl)methanol

Causality: The benzyl alcohol is converted to the more reactive benzyl bromide, which is an excellent substrate for nucleophilic substitution in the subsequent cyanation step. Phosphorus tribromide is a common and effective reagent for this transformation.

Protocol:

  • Dissolve the crude (2-Fluoro-3-methoxyphenyl)methanol (1.0 eq) in a dry, inert solvent such as diethyl ether or dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C and slowly add phosphorus tribromide (0.4 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto ice-water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 1-(Bromomethyl)-2-fluoro-3-methoxybenzene.

Step 3: Cyanation of 1-(Bromomethyl)-2-fluoro-3-methoxybenzene

Causality: Nucleophilic substitution of the bromide with cyanide introduces the nitrile functionality, which is a direct precursor to the carboxylic acid.

Protocol:

  • Dissolve 1-(Bromomethyl)-2-fluoro-3-methoxybenzene (1.0 eq) in a polar aprotic solvent like DMSO or DMF.

  • Add sodium cyanide (1.2 eq) to the solution.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture, pour into water, and extract with ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry over anhydrous sodium sulfate and concentrate to give (2-Fluoro-3-methoxyphenyl)acetonitrile.

Step 4: Hydrolysis of (2-Fluoro-3-methoxyphenyl)acetonitrile

Causality: Acid-catalyzed hydrolysis of the nitrile group provides the corresponding carboxylic acid, (2-Fluoro-3-methoxyphenyl)acetic acid.[5]

Protocol:

  • To the crude (2-Fluoro-3-methoxyphenyl)acetonitrile, add a mixture of concentrated sulfuric acid and water.

  • Heat the mixture under reflux for 3-5 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • The solid carboxylic acid will precipitate. Collect the solid by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure (2-Fluoro-3-methoxyphenyl)acetic acid.

Step 5 & 6: Chain Homologation via Arndt-Eistert Synthesis

Causality: The Arndt-Eistert reaction is a reliable method for the one-carbon homologation of carboxylic acids.[6][7][8] This two-step process involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone, which then undergoes a Wolff rearrangement to yield the homologous acid. To achieve the desired pentanoic acid derivative for benzosuberone synthesis, this process will be repeated.

Protocol for one homologation cycle (to be repeated):

  • Acid Chloride Formation: Gently reflux (2-Fluoro-3-methoxyphenyl)acetic acid (1.0 eq) with thionyl chloride (1.5 eq) for 1-2 hours. Remove the excess thionyl chloride by distillation under reduced pressure.

  • Diazoketone Formation: Dissolve the resulting acid chloride in a dry, inert solvent (e.g., diethyl ether). At 0 °C, carefully add an ethereal solution of diazomethane until a yellow color persists. Caution: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Wolff Rearrangement: To the solution of the diazoketone, add a catalytic amount of silver benzoate or silver oxide and warm gently. Alternatively, the rearrangement can be induced photochemically.

  • Hydrolysis: Quench the reaction with water to hydrolyze the intermediate ketene to the homologous carboxylic acid.

  • Purify the resulting acid by extraction and recrystallization.

Repeat this sequence to convert 3-(2-Fluoro-3-methoxyphenyl)propanoic acid to 4-(2-Fluoro-3-methoxyphenyl)butanoic acid.

Part 2: Intramolecular Friedel-Crafts Acylation and Product Characterization

Step 7: Formation of 5-(2-Fluoro-3-methoxyphenyl)pentanoyl chloride

Causality: The carboxylic acid is converted to the more reactive acyl chloride to facilitate the intramolecular Friedel-Crafts acylation.

Protocol:

  • Reflux 4-(2-Fluoro-3-methoxyphenyl)butanoic acid (1.0 eq) with thionyl chloride (1.5 eq) for 2 hours.

  • Remove excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which is used directly in the next step.

Step 8: Intramolecular Friedel-Crafts Acylation

Causality: This is the key ring-forming step. The electrophilic acylium ion, generated in situ from the acyl chloride and a Lewis acid catalyst, attacks the electron-rich aromatic ring to form the seven-membered ketone.[9]

Protocol:

  • Dissolve the crude 5-(2-Fluoro-3-methoxyphenyl)pentanoyl chloride in a dry, non-polar solvent such as dichloromethane or carbon disulfide under an inert atmosphere.

  • Cool the solution to 0 °C and add anhydrous aluminum chloride (1.2 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the target benzosuberone derivative.

Regioselectivity of the Friedel-Crafts Acylation:

The methoxy group is a strong activating and ortho-, para-directing group due to its +M (mesomeric) effect. The fluorine atom is a deactivating group due to its -I (inductive) effect, but it is also an ortho-, para-director due to its +M effect. In this case, the powerful activating effect of the methoxy group will dominate, directing the electrophilic substitution. The two possible sites for cyclization are ortho and para to the methoxy group.

Regioselectivity cluster_0 5-(2-Fluoro-3-methoxyphenyl)pentanoyl chloride cluster_1 Acylium ion intermediate cluster_2 Possible Products A B A->B AlCl3 C B->C Intramolecular Electrophilic Aromatic Substitution

Figure 2: Regiochemical outcome of the intramolecular Friedel-Crafts acylation.

Due to steric hindrance from the adjacent fluoro group and the acyl chain, cyclization at the position ortho to the methoxy group is less favorable. Therefore, the major product is expected to be the one where cyclization occurs at the position para to the methoxy group and ortho to the fluoro group, resulting in 7-Fluoro-6-methoxy-2,3,4,5-tetrahydro-1H-benzo[a]cyclohepten-9(1H)-one .

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Yield (%) Key Spectroscopic Data (Predicted)
(2-Fluoro-3-methoxyphenyl)methanolC8H9FO2156.1570-80¹H NMR: δ ~4.6 (s, 2H, CH₂), ~3.9 (s, 3H, OCH₃)
1-(Bromomethyl)-2-fluoro-3-methoxybenzeneC8H8BrFO219.0580-90¹H NMR: δ ~4.5 (s, 2H, CH₂Br)
(2-Fluoro-3-methoxyphenyl)acetonitrileC9H8FNO165.1685-95IR: ν ~2250 cm⁻¹ (C≡N)
(2-Fluoro-3-methoxyphenyl)acetic acidC9H9FO3184.1675-85IR: ν ~1700 cm⁻¹ (C=O), ~2500-3300 cm⁻¹ (O-H)
4-(2-Fluoro-3-methoxyphenyl)butanoic acidC11H13FO3212.22(from homologation)¹H NMR: δ ~12.0 (br s, 1H, COOH)
7-Fluoro-6-methoxy-benzosuberoneC12H13FO2208.2360-70¹³C NMR: δ ~200 (C=O); IR: ν ~1680 cm⁻¹ (Ar-C=O)

Conclusion

This application note outlines a robust and logical synthetic route for the preparation of novel fluorinated benzosuberone derivatives from the readily available starting material, this compound. The described protocols are based on well-established organic transformations, and the strategic considerations provide a framework for researchers to adapt and optimize these methods for the synthesis of a library of related compounds. The targeted 7-fluoro-6-methoxy-benzosuberone scaffold represents a promising starting point for the development of new therapeutic agents with potentially enhanced pharmacological properties.

References

  • Arndt, F.; Eistert, B. Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen. Ber. Dtsch. Chem. Ges. A/B1935, 68 (1), 200–208.
  • Ye, T.; McKervey, M. A. Organic Synthesis with α-Diazo Carbonyl Compounds. Chem. Rev.1994, 94 (4), 1091–1160.
  • Pace, V.; Holzer, W. The Arndt-Eistert Reaction: A Journey from a Classic Homologation to a Versatile Synthetic Tool. Aust. J. Chem.2013, 66 (6), 634.
  • Adams, R.; Thal, A. F. Phenylacetic Acid. Org. Synth.1922, 2, 59.
  • Olah, G. A.
  • Rueping, M.; Nachtsheim, B. J. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein J. Org. Chem.2010, 6, 6.
  • Böhm, H.-J.; Banner, D.; Hubschwerlen, C.; Banner, D.; Benz, J.; Betche, F.; Brun, R.; Obst-Sander, U.; Heck, R.; Meyer, M.; et al. Fluorine in Medicinal Chemistry. ChemBioChem2004, 5 (5), 637–643.
  • Di-Xin, L.; Jian-Feng, Z.; Zhi-Bin, H.; Jian-Jun, L. Synthesis of Benzosuberone through Intramolecular Friedel-Crafts Acylation of 5-Arylvaleric Acid. Org. Process Res. Dev.2007, 11 (6), 1033–1035.
  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]

  • Organic Syntheses. Phenylacetic acid. [Link]

  • Organic Chemistry Portal. Arndt-Eistert Synthesis. [Link]

  • NRO Chemistry. Arndt-Eistert Homologation. [Link]

  • Al-Suwaidan, I. A.; Alanazi, A. M.; El-Faham, A.; Abdel-Megeed, A. M.; Asiri, A. M. Biological evaluation of benzosuberones. Expert Opin. Drug Discov.2017, 12 (9), 923–933.
  • Reddy, T. S.; G, N.; S, L. N.; Kumar, M. A.; S, S.; K, P. S. Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity. Orient. J. Chem.2017, 33 (5), 2539–2546.
  • U.S.
  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Keri, R. S.; Sasidhar, B. S.; Nagaraja, B. M.; Reddy, M. R. Synthetic Approaches and Pharmacological Attributes of Benzosuberone Skeleton. Mini-Rev. Med. Chem.2014, 14 (1), 81–94.
  • Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Bates College. [Link]

  • Quora. What is benzoic acid to phenylacetic acid conversion by Arndt-Eistert synthesis? [Link]

  • MDPI. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. [Link]

  • PubMed Central (PMC). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. [Link]

  • CUNY Academic Works. Synthesis of Fluoroorganics and Applications of Novel Fluorinated Buil. [Link]

Sources

Application Note: Strategies for Introducing the 2-Fluoro-3-methoxybenzyl Group into Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-fluoro-3-methoxybenzyl moiety is a pharmacophore of significant interest in modern medicinal chemistry, most notably serving as the lipophilic anchor in Vonoprazan (TAK-438) , a potassium-competitive acid blocker (P-CAB). The introduction of this group into heterocyclic scaffolds (pyrroles, pyridines, imidazoles) presents unique synthetic challenges due to the ortho-fluoro effect , which imposes steric bulk adjacent to the reactive benzylic center, and the electronic interplay between the electron-withdrawing fluorine and the electron-donating methoxy group.

This guide details three validated methodologies for installing this group:

  • Nucleophilic Substitution (

    
    ):  The industry standard for 
    
    
    
    -alkylation.
  • Reductive Amination: For exocyclic or secondary amines.

  • Pd-Catalyzed Cross-Coupling: For

    
    -alkylation (Suzuki-Miyaura).
    

Strategic Workflow & Precursor Preparation

Before attempting coupling, the stability and reactivity of the benzylating agent must be assessed. The 2-fluoro substituent accelerates


 pathways (via cation stabilization) but retards 

pathways due to steric hindrance.
Diagram 1: Strategic Decision Tree

BenzylationWorkflow cluster_precursors Precursor Synthesis Start Target Heterocycle CheckPos Attachment Point? Start->CheckPos N_Term Nitrogen (NH) CheckPos->N_Term Ring Nitrogen C_Term Carbon (CH) CheckPos->C_Term Ring Carbon Exo_N Exocyclic Amine CheckPos->Exo_N Side Chain NH MethodA Method A: S_N2 Alkylation (Reagent: Benzyl Bromide) N_Term->MethodA Primary Choice MethodC Method C: Suzuki Coupling (Reagent: Benzyl Chloride/Bromide) C_Term->MethodC Pd-Catalysis MethodB Method B: Reductive Amination (Reagent: Benzaldehyde) Exo_N->MethodB High Chemoselectivity Aldehyde 2-F-3-OMe-Benzaldehyde Alcohol Benzyl Alcohol Aldehyde->Alcohol NaBH4 Halide Benzyl Bromide/Chloride Alcohol->Halide PBr3 or SOCl2

Caption: Decision matrix for selecting the optimal benzylation strategy based on the heterocyclic attachment point.

Precursor Synthesis: The Benzyl Halide

While 2-fluoro-3-methoxybenzaldehyde is commercially available, the benzyl bromide is often prepared in situ or fresh due to lachrymatory properties and hydrolytic instability.

Protocol 1: Synthesis of 2-Fluoro-3-methoxybenzyl Bromide

Reaction Type: Reduction / Bromination Scale: 10 mmol basis

  • Reduction:

    • Dissolve 2-fluoro-3-methoxybenzaldehyde (1.54 g, 10 mmol) in MeOH (15 mL) at 0°C.

    • Add

      
       (0.5 equiv, 190 mg) portion-wise. Stir for 1 h.
      
    • Quench with sat.

      
      , extract with EtOAc, and concentrate to yield the benzyl alcohol (Quant. yield ~1.56 g).
      
  • Bromination:

    • Dissolve the crude alcohol in anhydrous DCM (20 mL) under

      
       at 0°C.
      
    • Add

      
       (0.4 equiv, 1.08 g) dropwise. Caution: Exothermic.
      
    • Stir at 0°C for 30 min, then warm to RT for 1 h.

    • Workup: Pour onto ice-water. Extract with DCM. Wash with

      
      . Dry over 
      
      
      
      .
    • Validation:

      
       NMR (
      
      
      
      ) typically shows the benzylic
      
      
      shift from ~4.7 ppm (alcohol) to ~4.5 ppm (bromide).

Method A: Nucleophilic Substitution ( -Alkylation)

Best For: Indoles, Pyrroles, Imidazoles, Pyrazoles. Context: This is the primary route for Vonoprazan synthesis (alkylation of the pyrrole nitrogen).

Mechanistic Insight

The 2-fluoro group provides inductive withdrawal (


), making the benzylic carbon more electrophilic than a standard benzyl group. However, the ortho-position creates steric hindrance. Strong bases (NaH) are preferred to ensure complete deprotonation of the heterocycle, driving the reaction via a tight ion pair.
Protocol 2: -Benzylation of a Pyrrole/Indole

Reagents: Sodium Hydride (60%), DMF (Anhydrous), 2-Fluoro-3-methoxybenzyl bromide.

  • Deprotonation:

    • Charge a flame-dried flask with the Heterocycle (1.0 equiv) and anhydrous DMF (0.2 M concentration).

    • Cool to 0°C. Add NaH (1.2 equiv) portion-wise.

    • Observation: Evolution of

      
       gas. Stir at 0°C for 30 min until gas evolution ceases and the solution becomes clear/colored (anion formation).
      
  • Alkylation:

    • Add 2-Fluoro-3-methoxybenzyl bromide (1.1 equiv) dropwise as a solution in minimal DMF.

    • Allow to warm to RT. Stir for 2–4 h.

  • Quench & Isolation:

    • Cool to 0°C. Quench carefully with water.

    • Extract with EtOAc (

      
      ). Critical:  Wash organic layer with water (
      
      
      
      ) and LiCl (5%) to remove DMF.
  • Purification:

    • Flash chromatography (Hexane/EtOAc).

Self-Validation Check:

  • TLC: The product will be less polar than the starting heterocycle (loss of N-H hydrogen bond donor).

  • NMR: Look for the disappearance of the broad N-H singlet and appearance of the benzylic singlet (~5.1–5.3 ppm).

Method B: Reductive Amination

Best For: Piperidines, Piperazines, Morpholines, or Exocyclic primary amines. Advantage: Avoids handling the lachrymatory benzyl bromide.

Protocol 3: Reductive Alkylation using
  • Imine Formation:

    • Dissolve Amine (1.0 equiv) and 2-Fluoro-3-methoxybenzaldehyde (1.1 equiv) in DCE (Dichloroethane) or DCM.

    • Add Acetic Acid (1–2 drops) to catalyze imine formation. Stir for 30 min.

  • Reduction:

    • Add

      
       (1.5 equiv) in one portion.
      
    • Stir at RT for 12–16 h.

  • Workup:

    • Quench with sat.

      
      . Extract with DCM.
      
    • The 2-fluoro group does not interfere with this reduction, and the methoxy group remains stable.

Method C: Suzuki-Miyaura Cross-Coupling ( -Alkylation)

Best For: Attaching the benzyl group to a Carbon atom on Pyridine, Pyrimidine, or Thiophene. Challenge: Benzyl halides are prone to


-hydride elimination during Pd-catalysis.
Solution:  Use Potassium Organotrifluoroborates  or specific ligands (e.g., XPhos, SPhos) that facilitate reductive elimination over 

.
Protocol 4: Pd-Catalyzed Benzylation

Coupling Partners: Heteroaryl Boronic Acid + 2-Fluoro-3-methoxybenzyl chloride/bromide.

  • Setup:

    • Combine Heteroaryl Boronic Acid (1.2 equiv), Benzyl Halide (1.0 equiv), and

      
       (5 mol%).
      
    • Add Base:

      
       (3.0 equiv).
      
    • Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1).

  • Reaction:

    • Degas with Argon for 10 min.

    • Heat to 80–100°C for 4–12 h.

  • Mechanistic Note:

    • The high basicity of

      
       helps activate the boronic acid. The bidentate ligand (dppf) creates a large bite angle, stabilizing the Pd-benzyl intermediate against 
      
      
      
      -hydride elimination.

Comparative Data & Troubleshooting

Table 1: Method Comparison
FeatureMethod A (

)
Method B (Reductive Amination)Method C (Suzuki)
Target Atom Nitrogen (Heterocycle)Nitrogen (Amine)Carbon (Heterocycle)
Precursor Benzyl Bromide/ChlorideBenzaldehydeBenzyl Chloride/Bromide
Key Reagent NaH or



Yield (Typical) 75–90%85–95%60–80%
Main Issue Over-alkylation (if primary)Requires secondary amine

-Hydride elimination
Troubleshooting the "Ortho-Fluoro" Effect

The 2-fluoro substituent creates a "steric wall."

  • Problem: Slow reaction rates in

    
    .
    
  • Solution: Switch solvent from DMF to NMP (higher temperature stability) or add KI (Finkelstein condition) to generate the more reactive benzyl iodide in situ.

Diagram 2: Reaction Mechanism (S_N2 vs Reductive Amination)

Mechanism cluster_SN2 Method A: SN2 Pathway cluster_RedAm Method B: Reductive Amination Pyrrole Pyrrole (Nu-H) Anion Pyrrole Anion (Nu-) Pyrrole->Anion NaH (-H2) TS_SN2 Transition State [Nu---C---Br]‡ Anion->TS_SN2 + Benzyl Bromide Product_SN2 N-Benzylated Product TS_SN2->Product_SN2 - Br- Amine Amine (R-NH2) Imine Iminium Ion Amine->Imine + Aldehyde (-H2O) Product_RA N-Benzylated Product Imine->Product_RA + H- (from NaBH(OAc)3)

Caption: Mechanistic comparison showing the direct displacement in Method A versus the condensation-reduction sequence in Method B.

References

  • Takeda Pharmaceutical Company. "Preparation of Pyrrole Derivatives as Acid Secretion Inhibitors." US Patent 2010/0286414 A1. (Describes the synthesis of Vonoprazan precursors).

  • Joshi, R. et al. "Potassium Aryltrifluoroborates: Stable and Versatile Coupling Partners for Suzuki-Miyaura Cross-Coupling." Journal of Organic Chemistry, 2008. (Grounding for Method C).

  • Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. (Standard protocol for Method B).

  • PubChem. "2-Fluoro-3-methoxybenzaldehyde Compound Summary." (Physical properties and safety data).

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Fluoro-3-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of (2-Fluoro-3-methoxyphenyl)methanamine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important pharmaceutical intermediate. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common challenges encountered during its synthesis. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to optimize your reaction outcomes.

The two most common synthetic pathways to this compound involve either the reduction of 2-Fluoro-3-methoxybenzonitrile or the reductive amination of 2-Fluoro-3-methoxybenzaldehyde. This guide will cover challenges associated with both routes.

Frequently Asked Questions & Troubleshooting Guides

Category 1: Nitrile Reduction Route

This section focuses on the synthesis starting from 2-Fluoro-3-methoxybenzonitrile.

Question 1: My reduction of 2-Fluoro-3-methoxybenzonitrile using Lithium Aluminum Hydride (LiAlH₄) is resulting in a very low yield. What are the likely causes?

Low yields in LiAlH₄ reductions are a frequent issue and can almost always be traced back to reagent purity and reaction conditions. LiAlH₄ is an extremely powerful and non-selective reducing agent, but it is also highly reactive with protic sources.[1][2][3][4]

  • Causality Analysis:

    • Moisture Contamination: LiAlH₄ reacts violently and exothermically with water and other protic solvents (like alcohols).[2][3][4] Even atmospheric moisture can significantly quench the reagent, reducing the available hydride for your reaction. This is often the primary culprit for low yields.

    • Impure Starting Material: The presence of acidic impurities in your 2-Fluoro-3-methoxybenzonitrile can consume the LiAlH₄ in non-productive acid-base reactions.

    • Improper Work-up: The work-up procedure for LiAlH₄ reactions is critical. The formation of aluminum salts can create an emulsion or a gelatinous precipitate that traps the product, leading to poor recovery.

  • Troubleshooting & Optimization Protocol:

    • Ensure Anhydrous Conditions:

      • Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or argon.

      • Use anhydrous solvents. It is highly recommended to use freshly distilled THF over molecular sieves.

      • Handle LiAlH₄ in a glovebox or under a positive pressure of inert gas.

    • Reagent Stoichiometry: Use a slight excess of LiAlH₄ (typically 1.5-2.0 equivalents) to account for any minor impurities.

    • Controlled Addition: The reaction is highly exothermic. Add the LiAlH₄ portion-wise to a cooled solution (0°C) of the nitrile in anhydrous THF. Alternatively, for better control, add a solution of the nitrile dropwise to a cooled suspension of LiAlH₄ in THF.

    • Optimized Fieser Work-up: To effectively quench the reaction and break up the aluminum salts, follow a sequential addition at 0°C:

      • For a reaction with 'x' grams of LiAlH₄, slowly add 'x' mL of water.

      • Then, add 'x' mL of 15% aqueous NaOH.

      • Finally, add '3x' mL of water.

      • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with your extraction solvent (e.g., ethyl acetate or ether).

Question 2: I'm observing significant amounts of secondary and tertiary amine byproducts in my Raney Nickel-catalyzed hydrogenation of 2-Fluoro-3-methoxybenzonitrile. How can I improve the selectivity for the primary amine?

The formation of secondary (bis((2-fluoro-3-methoxyphenyl)methyl)amine) and tertiary amines is a well-documented side reaction in the catalytic hydrogenation of nitriles.[5][6] This occurs because the initially formed primary amine can react with the intermediate imine, which is also present in the reaction mixture.

  • Mechanistic Insight:

    • The nitrile is first partially hydrogenated to an imine intermediate.

    • This imine can then either be further hydrogenated to the desired primary amine or react with a molecule of the primary amine product to form a new imine.

    • Reduction of this new imine leads to the secondary amine, which can undergo a similar process to form a tertiary amine.

  • Improving Selectivity:

    • Ammonia Addition: The most effective way to suppress the formation of secondary and tertiary amines is to conduct the hydrogenation in the presence of ammonia.[6] Ammonia competes with the primary amine product for reaction with the imine intermediate, shifting the equilibrium away from byproduct formation.

    • Solvent Choice: Using a solvent like methanol saturated with ammonia is a common industrial practice.

    • Catalyst Loading and Pressure: While less impactful than ammonia, optimizing catalyst loading and hydrogen pressure can sometimes influence selectivity.

  • Recommended Protocol for Selective Hydrogenation:

    • To a solution of 2-Fluoro-3-methoxybenzonitrile in methanol, add a slurry of activated Raney Nickel (typically 10-20% by weight).

    • Charge the reaction vessel with anhydrous ammonia (typically 5-10 equivalents).

    • Pressurize the vessel with hydrogen (e.g., 50-100 psi) and heat to a moderate temperature (e.g., 40-60°C).

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Carefully filter the catalyst (Raney Nickel can be pyrophoric and should be kept wet).[7]

    • Concentrate the filtrate to obtain the crude primary amine.

Category 2: Reductive Amination Route

This section addresses issues arising from the synthesis starting with 2-Fluoro-3-methoxybenzaldehyde.

Question 3: My one-pot reductive amination of 2-Fluoro-3-methoxybenzaldehyde with ammonia is not going to completion, and I'm isolating unreacted aldehyde. What's wrong?

Reductive amination is a powerful tool, but the initial formation of the imine from an aldehyde and ammonia can be an unfavorable equilibrium.[8][9][10] For the reduction to proceed, the imine must be formed in situ.

  • Root Cause Analysis:

    • Inefficient Imine Formation: The equilibrium between the aldehyde/ammonia and the imine/water may lie heavily on the side of the starting materials. Water produced during imine formation can also drive the equilibrium backward.

    • Sub-optimal pH: The pH of the reaction is crucial. It needs to be acidic enough to protonate the aldehyde's carbonyl oxygen, making it more electrophilic, but not so acidic that it fully protonates the ammonia, rendering it non-nucleophilic.

    • Choice of Reducing Agent: Some reducing agents, like sodium borohydride (NaBH₄), can reduce the aldehyde faster than they reduce the imine, leading to the formation of (2-fluoro-3-methoxyphenyl)methanol as a byproduct.

  • Troubleshooting and Protocol Enhancement:

    • Use a High Concentration of Ammonia: Employ a large excess of ammonia (e.g., a solution in methanol or ammonium acetate) to push the equilibrium towards imine formation.

    • Water Removal: Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can sequester the water formed and drive the reaction forward.

    • Select an Imine-Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for reductive amination.[8] They are less reactive than NaBH₄ and will selectively reduce the protonated imine over the aldehyde at a slightly acidic pH.

    • pH Control: Maintain a pH of approximately 6-7. Using ammonium acetate can serve as both the ammonia source and a buffer.

  • Optimized Reductive Amination Protocol:

    • Dissolve 2-Fluoro-3-methoxybenzaldehyde (1 eq.) and ammonium acetate (5-10 eq.) in methanol.

    • Add 3Å molecular sieves to the mixture and stir for 30-60 minutes at room temperature to facilitate imine formation.

    • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise.

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Quench the reaction by adding dilute HCl, then basify with NaOH to pH > 10.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

Category 3: Purification and Characterization

Question 4: I'm struggling to purify my final this compound product. Column chromatography is giving poor separation and recovery. Are there better methods?

Primary amines can be challenging to purify via standard silica gel chromatography due to their basicity, which can lead to tailing and irreversible binding to the acidic silica.

  • Underlying Problem: The lone pair on the nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, causing poor chromatographic behavior.

  • Purification Strategies:

    • Base-Washed Silica: Pre-treating the silica gel with a base can improve chromatography. Prepare a slurry of silica gel in your desired eluent and add ~1% triethylamine or ammonia solution. Pack the column with this slurry.

    • Acid-Base Extraction: This is often the most effective method for purifying amines.

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Extract with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

      • Wash the aqueous layer with fresh organic solvent to remove any trapped impurities.

      • Carefully basify the aqueous layer with a strong base (e.g., 6M NaOH) to a pH > 12 while cooling in an ice bath.

      • Extract the deprotonated, pure amine back into an organic solvent.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.

    • Boc-Protection Strategy: If all else fails, you can protect the amine as its Boc-carbamate derivative (using Boc₂O). The Boc-protected amine is much less polar and behaves well on silica gel. After purification, the Boc group can be easily removed with an acid like trifluoroacetic acid (TFA) or HCl in dioxane.

Data and Parameter Summary

Table 1: Comparison of Reduction Methods for 2-Fluoro-3-methoxybenzonitrile

ParameterLiAlH₄ ReductionRaney Nickel Hydrogenation
Reagent Type Hydride SourceHeterogeneous Catalyst
Key Advantage High reactivity, fastCost-effective, scalable
Common Challenge Moisture sensitivity, safetySelectivity (byproduct formation)
Solvent Anhydrous Ether, THFMethanol, Ethanol
Key Additive NoneAnhydrous Ammonia
Typical Temp. 0°C to reflux25 - 80°C
Safety Note Reacts violently with waterPyrophoric when dry

Visual Troubleshooting Guide

The following flowchart provides a decision-making process for troubleshooting low yields in the nitrile reduction pathway.

Troubleshooting_Nitrile_Reduction start Low Yield of this compound (from Nitrile Reduction) check_method Which reduction method was used? start->check_method lah LiAlH₄ check_method->lah LiAlH₄ raney Raney Ni / H₂ check_method->raney Raney Ni check_moisture Were anhydrous conditions strictly maintained? lah->check_moisture moisture_yes Yes check_moisture->moisture_yes moisture_no No check_moisture->moisture_no check_workup Was a Fieser work-up used? moisture_yes->check_workup fix_moisture SOLUTION: - Oven-dry all glassware. - Use freshly distilled anhydrous solvent. - Handle LiAlH₄ under inert gas. moisture_no->fix_moisture workup_no No check_workup->workup_no workup_yes Yes fix_workup SOLUTION: - Use sequential H₂O, NaOH(aq), H₂O addition. - This prevents product trapping in aluminum salts. workup_no->fix_workup check_byproducts Are secondary/tertiary amines observed in NMR/GC-MS? raney->check_byproducts byproducts_yes Yes check_byproducts->byproducts_yes byproducts_no No check_byproducts->byproducts_no fix_byproducts SOLUTION: - Add anhydrous ammonia (5-10 eq.) to the reaction. - This suppresses imine-amine side reactions. byproducts_yes->fix_byproducts check_catalyst Was the catalyst active? byproducts_no->check_catalyst catalyst_no No check_catalyst->catalyst_no catalyst_yes Yes fix_catalyst SOLUTION: - Use fresh, properly activated Raney Nickel. - Ensure H₂ pressure is adequate. catalyst_no->fix_catalyst

Caption: Troubleshooting workflow for low yield in nitrile reduction.

References

  • CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
  • Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline - MDPI. [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - Frontiers. [Link]

  • Raney Nickel Reduction Mechanism - YouTube. [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps. [Link]

  • CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google P
  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[11][12]-Proton Shift Reaction.(1) Scope and Limitations - PubMed. [Link]

  • Amine synthesis by nitrile reduction - Organic Chemistry Portal. [Link]

  • Aldehyde not reacting in reductive amination reaction, thoughts? - ResearchGate. [Link]

  • US2377511A - Purification of amine reaction mixtures - Google P
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives - Master Organic Chemistry. [Link]

  • Hydrogenation of nitrobenzonitriles using Raney nickel catalyst - ResearchGate. [Link]

  • Purification of primary amines using Schiff base immobilization - Chemistry Stack Exchange. [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride - University of Bristol. [Link]

  • US6179970B1 - Process for the preparation of fluoro compounds from the corresponding amines - Google P
  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines - Periodica Polytechnica. [Link]

  • Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism - AdiChemistry. [Link]

  • Raney nickel - Wikipedia. [Link]

  • Synthesis of primary amines - Organic Chemistry Portal. [Link]

  • How to purify Amine? - YouTube. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google P
  • 19.3: Reductions using NaBH4, LiAlH4 - Chemistry LibreTexts. [Link]

  • 4-Fluoro-3-methoxybenzonitrile - PubChem. [Link]

Sources

Preventing tar formation during the diazotization of aromatic amines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Prevention of Tar Formation & Polymerization in Aromatic Diazotization Lead Scientist: Senior Application Specialist

Diagnostic Module: Why "Tar" Forms

The Symptom: The reaction mixture turns dark brown/black or precipitates an amorphous "gunk" instead of a clear diazonium salt solution. The Diagnosis: "Tar" is rarely a single compound. It is typically a mixture resulting from unwanted azo coupling or radical polymerization .

The Mechanism of Failure

Diazotization is a race between two competing reactions. To prevent tar, you must ensure Reaction A dominates Reaction B.

  • Reaction A (Desired): The amine reacts with the nitrosonium ion (

    
    ) to form the diazonium salt.
    
  • Reaction B (The "Tar" Pathway): The highly electrophilic diazonium salt attacks unreacted free amine (a nucleophile). This forms triazenes or azo dyes, which then polymerize into tar.

Root Cause: If the reaction pH rises (acidity drops) or mixing is poor, free amine exists simultaneously with diazonium salt , triggering the coupling event.

Diazotization_vs_Tar cluster_0 The Critical Competition Start Aromatic Amine (Ar-NH2) Protonation Ammonium Salt (Ar-NH3+) (Non-Nucleophilic) Start->Protonation + H+ Coupling Coupling Start->Coupling + Ar-N2+ (Side Reaction) Acid Strong Acid (HX) Nitrite NaNO2 Nitrosonium Nitrosonium Ion (NO+) Nitrite->Nitrosonium + Acid Equilibrium Free Amine (Trace) Protonation->Equilibrium - H+ (Slow) Tar TAR / AZO DYES (Irreversible) Coupling->Tar Polymerization DiazoStep Diazonium Salt (Ar-N2+) Equilibrium->DiazoStep + NO+ DiazoStep->Coupling Feedback Loop if Acid is Low

Figure 1: The competition between successful diazotization (Green path) and tar formation (Red path). High acidity is required to keep the amine protonated and non-nucleophilic.

Protocol Optimization: The "How-To"

Select your protocol based on the electronic nature of your amine.

Method A: Standard Addition (Direct)

Best for: Electron-poor amines (e.g., Nitroanilines, Aminobenzoic acids).

  • Dissolution: Suspend amine in 2.5–3.0 equivalents of mineral acid (HCl or H₂SO₄).

  • Cooling: Chill to 0–5°C. Why? Diazonium salts are thermally unstable; decomposition generates radicals that induce polymerization.

  • Nitrosation: Add NaNO₂ solution dropwise below the surface of the liquid.

    • Tip: Sub-surface addition prevents the escape of

      
       gases, ensuring accurate stoichiometry.
      
Method B: Inverse Addition (The "Anti-Tar" Protocol)

Best for: Electron-rich amines (e.g., Anisidines, Toluidines) or amines that form tar instantly upon contact with acid.

The Logic: By adding the amine to the nitrosating mixture, you ensure the concentration of free amine is always near zero relative to the acid/nitrite. This starves the "coupling" side reaction.

Protocol:

  • Prepare the Trap: In the reaction vessel, mix the acid and the entire calculated amount of NaNO₂ (plus 5-10% excess). Cool to 0–5°C.[1]

  • Prepare the Amine: Dissolve the amine in a minimal amount of solvent (water, acetic acid, or dilute alkali if necessary).

  • The Addition: Add the amine solution slowly into the acid/nitrite mixture with vigorous stirring.

    • Result: As each drop of amine hits the vessel, it is instantly engulfed by excess nitrosating agent and converted to diazonium salt before it can couple with another amine molecule.

Comparative Data: Standard vs. Inverse
ParameterStandard AdditionInverse Addition
Setup Nitrite added to Amine + AcidAmine added to Acid + Nitrite
Free Amine Conc. High initially, decreasesAlways Near Zero
Risk of Coupling High (if pH rises)Minimal
Heat Generation ModerateHigh (requires slower addition)
Primary Use Case Robust, electron-poor aminesSensitive, electron-rich amines

Troubleshooting Specific Scenarios

Scenario 1: "My Amine Won't Dissolve"

Issue: Clumps of solid amine trap unreacted material. As the reaction proceeds, the clumps break open, releasing a burst of free amine into a diazonium-rich solution


 Instant Tar.
Solution: 
  • Precipitation Method: Dissolve the amine in dilute NaOH (if acidic groups present) or hot acid, then crash it out rapidly with ice/strong acid to form a micro-crystalline slurry . The high surface area ensures rapid reaction.

  • Co-solvents: Use Glacial Acetic Acid (AcOH) or Propionic Acid as a co-solvent. AcOH is excellent for solubilizing amines while maintaining the necessary acidic medium.

Scenario 2: Electron-Rich Amines (Oxidation)

Issue: Amines like p-aminophenol are easily oxidized by nitrous acid into quinones, which turn black immediately. Solution:

  • Deoxygenate: Sparge the solvent with

    
     before starting.
    
  • Control

    
    :  Use a slight deficiency of nitrite initially, then titrate to the endpoint.
    
  • Catalysis: Add catalytic amounts of

    
     salts only if performing a Sandmeyer immediately; otherwise, exclude metals that catalyze radical decomposition.
    
Scenario 3: Endpoint Detection Failures

Issue: Starch-iodide paper gives a false positive or false negative. Guide:

  • The Test: Place a drop of reaction mix on starch-iodide paper. Blue/Black = Excess Nitrous Acid (Reaction Complete).

  • False Positive: You tested too soon. Wait 5 minutes after the last nitrite addition.[2]

  • False Negative: The paper is old, or the acid concentration is too low to liberate

    
    .
    
  • Self-Validating Step: Always check the pH simultaneously. It must be strongly acidic (pH < 2) for the starch-iodide test to be valid.

Quenching: The Safety Valve

Leaving excess nitrous acid (


) is dangerous—it can cause side reactions during the subsequent coupling or workup.

Protocol: Destroy excess


 before proceeding.[3]
AgentSulfamic Acid (

)
Urea (

)
Reaction Speed Instant Slow (15-30 mins)
Gas Evolution Vigorous (

)
Moderate (

)
Recommendation Preferred for Industry Legacy/Small Scale
Note Do not overdose; can react with diazonium salts.Requires patience.

Decision Logic (Workflow)

Troubleshooting_Flow Start Start Diazotization SolubilityCheck Is Amine Soluble in Acid? Start->SolubilityCheck ElectronicCheck Is Amine Electron-Rich? SolubilityCheck->ElectronicCheck Yes Precipitation Use Precipitation Method (Create Micro-slurry) SolubilityCheck->Precipitation No MethodStandard Use Standard Addition (Nitrite into Amine) ElectronicCheck->MethodStandard No (Electron Poor) MethodInverse Use Inverse Addition (Amine into Nitrite) ElectronicCheck->MethodInverse Yes (Electron Rich) Monitor Starch-Iodide Test MethodStandard->Monitor Check Temp < 5°C MethodInverse->Monitor Precipitation->ElectronicCheck Quench Quench with Sulfamic Acid Monitor->Quench Positive (Blue)

Figure 2: Decision tree for selecting the correct diazotization protocol.

References

  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Chapter 8: Diazotization and Diazo Coupling).[]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical. (Section 9.6: Diazonium Salts).[1]

  • Filimonov, V. D., et al. (2008).[5] Unusually Stable, Versatile, and Pure Arenediazonium Tosylates.[5] Organic Letters, 10(18), 3961–3964.

  • O'Neil, M. J. (2013).[6] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. RSC Publishing. (Monographs on Aromatic Amines).

  • Heinrich, Z. (2003). Color Chemistry: Synthesis, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.

Sources

Technical Support Center: Optimizing Solvent Systems for the Crystallization of (Methoxyphenyl)methanamine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on optimizing solvent systems for the crystallization of (methoxyphenyl)methanamine salts. This guide is structured to provide both foundational knowledge and practical, actionable solutions to common challenges encountered in the laboratory.

Section 1: Fundamental Principles of (Methoxyphenyl)methanamine Salt Crystallization

The successful crystallization of (methoxyphenyl)methanamine salts is a critical step in pharmaceutical development, impacting purity, stability, and bioavailability. The choice of solvent system is paramount, as it governs the solubility, nucleation, and crystal growth of the salt.[1][2]

(Methoxyphenyl)methanamine is a polar aromatic amine, and its solubility is influenced by the methoxy group and the amine functional group.[3] The formation of a salt by reacting the amine with an acid significantly alters its physicochemical properties, including solubility, which is a key parameter in crystallization process design.[4][5][6]

The Role of the Solvent

The solvent system does more than just dissolve the solute. It plays a crucial role in:

  • Solubility: The ideal solvent will exhibit moderate solubility for the (methoxyphenyl)methanamine salt, with a significant temperature-dependent solubility profile for cooling crystallization, or be a good solvent in which an antisolvent can be introduced.[7][8]

  • Nucleation and Crystal Growth: The solvent interacts with the growing crystal faces, influencing the crystal habit (shape) and size.[1] Polar solvents tend to interact more with polar crystal faces, which can lead to different crystal morphologies compared to nonpolar solvents.[1]

  • Polymorphism: Different solvents can lead to the formation of different crystal polymorphs, which are different solid-state arrangements of the same molecule.[9][10] Polymorphs can have different physical properties, including solubility and stability.[11]

  • Purity: A well-chosen solvent system will effectively exclude impurities during the crystallization process.

Key Crystallization Techniques

Several crystallization techniques can be employed for (methoxyphenyl)methanamine salts:

  • Cooling Crystallization: This technique is suitable for salts whose solubility increases significantly with temperature.[12][13] A saturated or near-saturated solution at a higher temperature is slowly cooled to induce crystallization.

  • Antisolvent Crystallization: This method involves adding a solvent in which the salt is poorly soluble (the antisolvent) to a solution of the salt in a good solvent.[14][15] This reduces the solubility of the salt and induces crystallization.

  • Evaporative Crystallization: This technique involves slowly evaporating the solvent from a solution, increasing the concentration of the salt until it crystallizes. This method is less commonly used for temperature-sensitive materials.

  • Reactive Crystallization: In this method, the salt is formed and crystallized in a single step by reacting the (methoxyphenyl)methanamine with an acid in a solvent where the resulting salt has low solubility.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the crystallization of (methoxyphenyl)methanamine salts and provides systematic approaches to resolve them.

Problem Potential Causes Troubleshooting Steps & Solutions
Oiling Out / No Crystallization The supersaturation is too high, leading to liquid-liquid phase separation instead of nucleation. The solvent may be too good, preventing the solute from reaching the supersaturation needed for nucleation.- Reduce the cooling rate in cooling crystallization. - Add the antisolvent more slowly and with vigorous stirring in antisolvent crystallization. - Use a less polar or a different class of solvent. - Try seeding the solution with a small amount of crystalline material.[4]
Poor Crystal Yield The solubility of the salt in the final solvent mixture is too high. Insufficient cooling or insufficient antisolvent addition.- For cooling crystallization, ensure the final temperature is sufficiently low.[13] - For antisolvent crystallization, increase the volume of the antisolvent. - Select a solvent system where the salt has lower solubility at the final crystallization conditions.
Formation of Needles or Small Particles Rapid nucleation and crystal growth. The solvent system may strongly inhibit growth on certain crystal faces.- Decrease the level of supersaturation by slowing the cooling rate or antisolvent addition. - Use a mixed solvent system to modify the crystal habit.[2] - Agitation can influence crystal size; experiment with different stirring speeds.[4]
Inconsistent Polymorph The crystallization process is operating in a region where multiple polymorphs can form. Variations in temperature, solvent composition, or impurities.- Implement strict control over cooling rates, solvent ratios, and agitation. - Use seeding with the desired polymorph to direct the crystallization. - Characterize the solid form obtained under different solvent conditions to identify the solvent that consistently produces the desired polymorph.[9][10]
Low Purity The solvent system does not effectively discriminate between the desired salt and impurities. Impurities may be co-crystallizing.- Select a solvent where the impurity has high solubility and the desired salt has moderate solubility. - Consider a wash step with a solvent that dissolves the impurity but not the desired salt. - Recrystallization may be necessary to achieve the desired purity.[16]

Section 3: Frequently Asked Questions (FAQs)

Q1: How do I select a starting solvent for screening?

A1: Start by considering the polarity of your (methoxyphenyl)methanamine salt. Since it is a salt, polar solvents like alcohols (methanol, ethanol, isopropanol) and water are good starting points.[3][7] Also, consider solvents with different hydrogen bonding capabilities. A good approach is to test a range of solvents from different classes (e.g., alcohols, ketones, esters, ethers, and hydrocarbons) to understand the solubility behavior broadly.

Q2: What is the ideal solubility for a cooling crystallization?

A2: A good rule of thumb is to find a solvent that dissolves the salt at a concentration of 50-200 mg/mL at an elevated temperature (e.g., the solvent's boiling point) and has a low solubility (<10 mg/mL) at a lower temperature (e.g., 0-5 °C). This significant change in solubility with temperature will allow for a good yield upon cooling.[12]

Q3: How does pH affect the crystallization of my amine salt?

A3: The pH of the solution can significantly impact the crystallization of amine salts.[17][18] For a salt of a weak base like (methoxyphenyl)methanamine, the pH will influence the equilibrium between the protonated (salt) and free base forms. In some cases, adjusting the pH can be used to control the solubility and drive crystallization.[19][20] For instance, crystallization can sometimes be inhibited at very low pH values.[19][20]

Q4: I am trying to perform a chiral resolution by diastereomeric salt crystallization. What are the key solvent considerations?

A4: For diastereomeric salt crystallization, the solvent system must exhibit a significant solubility difference between the two diastereomers.[21][22] The goal is to find a solvent where one diastereomer is sparingly soluble and crystallizes out, while the other remains in solution.[21] Screening a variety of solvents and solvent mixtures is crucial for identifying an effective system for chiral resolution.[23][24][25]

Q5: What analytical techniques should I use to characterize the resulting crystals?

A5: A combination of techniques is recommended to fully characterize your crystals.[26][27][28][29]

  • X-Ray Powder Diffraction (XRPD): To identify the crystal form (polymorph) and assess crystallinity.[26][28]

  • Differential Scanning Calorimetry (DSC): To determine the melting point and detect polymorphic transitions.[28]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and determine if the crystal is a solvate.[28]

  • Microscopy: To observe the crystal morphology (shape and size).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the crystallized salt.[24]

Section 4: Experimental Protocols

Protocol: Solvent Screening for Cooling Crystallization

Objective: To identify a suitable solvent for the cooling crystallization of a (methoxyphenyl)methanamine salt.

Materials:

  • (Methoxyphenyl)methanamine salt

  • A selection of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, water)

  • Small vials with magnetic stir bars

  • Heating/stirring plate

  • Ice bath

Procedure:

  • Place approximately 50 mg of the salt into a vial.

  • Add a small volume (e.g., 0.25 mL) of the first solvent to be tested.

  • Stir the mixture at room temperature for a few minutes. If the solid dissolves completely, the solvent is too good at room temperature. If the solid does not dissolve at all, proceed to the next step.

  • Heat the mixture to the boiling point of the solvent while stirring. Add small aliquots of the solvent until the solid completely dissolves. Record the total volume of solvent added.

  • Allow the solution to cool slowly to room temperature. Observe if crystallization occurs.

  • If no crystals form at room temperature, place the vial in an ice bath and gently scratch the inside of the vial with a glass rod to induce nucleation.

  • Evaluate the outcome:

    • Good Solvent: Dissolves the salt upon heating and yields a good amount of crystals upon cooling.

    • Poor Solvent: Does not dissolve the salt even at boiling.

    • Too Good Solvent: Dissolves the salt at room temperature.

  • Repeat the process for each solvent to be screened.

Protocol: Antisolvent Crystallization Screening

Objective: To identify a suitable solvent/antisolvent pair for crystallization.

Materials:

  • (Methoxyphenyl)methanamine salt

  • A selection of good solvents (identified from previous screening or known to dissolve the salt)

  • A selection of potential antisolvents (miscible with the good solvent, but in which the salt is insoluble)

  • Small vials with magnetic stir bars

  • Stirring plate

Procedure:

  • Dissolve a known amount of the salt in a minimal amount of a good solvent to create a concentrated solution.

  • Slowly add a potential antisolvent dropwise to the stirred solution at room temperature.

  • Observe for the onset of turbidity, which indicates the beginning of precipitation/crystallization.

  • Continue adding the antisolvent until a significant amount of solid has formed.

  • Allow the mixture to stir for a period to ensure complete crystallization.

  • Isolate the solid by filtration and dry.

  • Evaluate the yield and the physical properties of the crystals (e.g., morphology, handling characteristics).

  • Repeat with different solvent/antisolvent combinations to find the optimal system.

Section 5: Visualizations

Workflow for Solvent System Optimization

Solvent_Optimization_Workflow cluster_screening Initial Screening cluster_optimization Optimization cluster_analysis Characterization cluster_troubleshooting Troubleshooting start Start: (Methoxyphenyl)methanamine Salt solubility_test Solubility Screening in Pure Solvents cooling_eval Evaluate for Cooling Crystallization solubility_test->cooling_eval Good Temperature Gradient? antisolvent_eval Evaluate for Antisolvent Crystallization solubility_test->antisolvent_eval Soluble in Good Solvent, Insoluble in Another? cooling_opt Optimize Cooling Profile & Concentration cooling_eval->cooling_opt Promising antisolvent_opt Optimize Solvent/Antisolvent Ratio & Addition Rate antisolvent_eval->antisolvent_opt Promising analysis Characterize Crystals (XRPD, DSC, Purity) cooling_opt->analysis antisolvent_opt->analysis desired_form desired_form analysis->desired_form Desired Properties? end End: Optimized Crystallization Process desired_form->end Yes troubleshoot Troubleshoot (e.g., Oiling Out, Polymorphism) desired_form->troubleshoot No troubleshoot->solubility_test Re-screen Solvents

Caption: A workflow diagram for optimizing solvent systems for crystallization.

Interplay of Factors in Crystallization

Crystallization_Factors cluster_inputs Process Inputs cluster_outputs Crystal Attributes Solvent Solvent System Purity Purity Solvent->Purity Polymorph Polymorphic Form Solvent->Polymorph Morphology Crystal Morphology Solvent->Morphology Temperature Temperature Profile Yield Yield Temperature->Yield Temperature->Polymorph Concentration Concentration Concentration->Yield Concentration->Morphology Agitation Agitation Agitation->Morphology

Caption: The relationship between process inputs and resulting crystal attributes.

References

  • WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents. (n.d.).
  • CN111632400B - Recrystallization purification method of enamine salt - Google Patents. (n.d.).
  • US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents. (n.d.).
  • How Do Solvents Impact Crystal Morphology In Crystallization? - How It Comes Together. (2025, November 14).
  • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing). (2023, April 17). DOI:10.1039/D3CC01352A.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19).
  • Trichloroacetic acid fueled practical amine purifications - Beilstein Journals. (2022, February 24).
  • Solvent and Achiral Crystalline Phase-Induced Chiral Resolution of CsCuCl3 | Crystal Growth & Design - ACS Publications. (2025, December 24).
  • Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions | Crystal Growth & Design - ACS Publications. (n.d.).
  • Antisolvent Crystallization - RM@Schools. (n.d.).
  • Effects of additives on crystallization, polymorphic transformation, and solubility. (n.d.).
  • Chiral Resolution and Confirmation | Veranova. (n.d.).
  • Co-Crystal: A Review on Techniques and Characterization - International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.).
  • Preparation and solubility profile study of sodium and potassium salts of mefenamic acid: the effect of pH and polarity. (2021, April 10).
  • Cooling/Freezing Crystallization - Myande. (n.d.).
  • Diazonium compound - Wikipedia. (n.d.).
  • Chiral resolution - Wikipedia. (n.d.).
  • Predicting the Effect of Chemical Factors on the pH of Crystallization Trials - PMC - NIH. (2020, June 26).
  • Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions - ACS Publications. (2023, October 5).
  • Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide - MDPI. (2024, December 12).
  • 3-Methoxybenzylamine - Solubility of Things. (n.d.).
  • CRYSTAL CHARACTERIZATION TECHNIQUES. (n.d.).
  • Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid | ACS Omega - ACS Publications. (2022, January 11).
  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines - White Rose eTheses Online. (n.d.).
  • Melamine crystallization: physicochemical properties, interactions with other lithogenic salts and response to therapeutic agents - PubMed. (n.d.).
  • Continuous crystallisation of organic salt polymorphs - Frontiers. (n.d.).
  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures - Pharmaceutical Sciences. (2025, April 24).
  • CRYSTAL CHARACTERIZATION TECHNIQUES - International Journal of Exploring Emerging Trends in Engineering (IJEETE). (n.d.).
  • Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage - ResearchGate. (2025, August 7).
  • What are the different techniques to characterize chemical crystals? - ResearchGate. (2019, May 28).
  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025, March 15).
  • Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing). (2021, December 11).
  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS - ResearchGate. (n.d.).
  • Melamine Crystallization: Physicochemical Properties, Interactions With Other Lithogenic Salts and Response to Therapeutic Agent - Department of Surgery, CUHK. (n.d.).
  • Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions - ResearchGate. (2026, January 20).
  • Analytical techniques for studying and characterizing polymorphs and polymorphic transitions - Oxford Academic. (n.d.).
  • Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K - SciELO. (n.d.).
  • US4879042A - Method of crystallizing salts from aqueous solutions - Google Patents. (n.d.).
  • Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K | Request PDF - ResearchGate. (n.d.).
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (n.d.).

Sources

Resolving peak tailing issues in HPLC analysis of basic amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing & Asymmetry Ticket Priority: High (Method Validation Critical) Assigned Specialist: Senior Application Scientist

Introduction: The "Silanol Trap"

Welcome to the technical resolution center. If you are analyzing basic pharmaceutical compounds (alkaloids, beta-blockers, antidepressants) and seeing "shark fin" peaks or tailing factors (


) > 1.5, you are likely battling secondary silanol interactions .

In a perfect Reversed-Phase (RP) world, retention is driven solely by hydrophobic interaction. However, basic amines often engage in a "dual-mode" retention mechanism:

  • Hydrophobic Interaction: The carbon backbone interacts with the C18 ligand.

  • Cation Exchange (The Problem): The positively charged amine (

    
    ) interacts electrostatically with negatively charged residual silanols (
    
    
    
    ) on the silica surface.

This guide provides the protocols to break this interaction and restore Gaussian peak shape.

Phase 1: Diagnostic Workflow (Root Cause Analysis)

Before modifying your chemistry, confirm the source of the tailing. Use this decision matrix to isolate the variable.

TroubleshootingWorkflow Start OBSERVATION: Peak Tailing Observed Q1 Do ALL peaks tail (including neutrals)? Start->Q1 Hardware HARDWARE ISSUE (Dead Volume/Fittings) Q1->Hardware Yes Chemistry CHEMISTRY ISSUE (Silanol Interaction) Q1->Chemistry No (Only Amines) Q2 What is the Mobile Phase pH? Chemistry->Q2 LowPH pH 2.5 - 3.0 Q2->LowPH MidPH pH 4.0 - 8.0 Q2->MidPH HighPH pH > 10.0 Q2->HighPH Action1 Action: Check Buffer Conc. Increase to 25-50mM LowPH->Action1 Action2 Action: CRITICAL ZONE Silanols are ionized. Move to pH < 3 or > 10 MidPH->Action2 Action3 Action: Check Column Stability Is column Hybrid/Polymer? HighPH->Action3

Figure 1: Diagnostic decision tree separating physical system voids from chemical interaction issues.

Phase 2: Mobile Phase Engineering (The "Soft" Fix)

If your column is standard silica (Type B) and you cannot change it, you must engineer the mobile phase to suppress secondary interactions.

Protocol A: The "Low pH" Suppression

Mechanism: At pH < 3.0, surface silanols (


) are protonated (

).[1] Neutral silanols do not attract cationic amines.
  • Target pH: 2.0 – 2.5

  • Buffer Selection:

    • Non-MS (UV only): Phosphate buffer is superior. It is chaotropic and masks silanols effectively.

    • LC-MS Compatible: Formic acid (0.1%) or Difluoroacetic acid (DFA). Note: TFA causes ion suppression in MS; avoid if sensitivity is critical.

Protocol B: The "Sacrificial Base" (Triethylamine)

Mechanism: Triethylamine (TEA) is a small, basic amine.[1] It competes with your analyte for the active silanol sites, effectively "capping" them dynamically.

  • Concentration: 5 mM – 10 mM TEA in the aqueous mobile phase.

  • Step-by-Step:

    • Add TEA to the aqueous buffer.

    • CRITICAL: Adjust pH after adding TEA. TEA is basic; if you don't adjust the pH back down to ~3.0 with Phosphoric acid, the high pH will dissolve standard silica columns.

    • Equilibrate the column for at least 20 column volumes (TEA takes time to saturate sites).

Warning: Do not use TEA with LC-MS (severe signal suppression/contamination).

Protocol C: The "High pH" Switch

Mechanism: At pH > 10, basic amines (


) are deprotonated (

). Neutral amines do not interact with ionized silanols.
  • Requirement: You MUST use a high-pH stable column (Hybrid/Polymer). Standard silica dissolves at pH > 8.0.

  • Buffer: 10mM Ammonium Bicarbonate or Ammonium Hydroxide (pH 10.5).

Phase 3: Stationary Phase Selection (The "Hard" Fix)

If mobile phase adjustments fail, the column chemistry is likely insufficient for the basicity of your analyte.

Column Selection Matrix
Column TechnologyMechanism of ActionBest ForpH Limit
Fully Porous Hybrid (e.g., BEH, Gemini) Silica backbone reinforced with organic bridges (ethylene). Resists dissolution.High pH applications (pH 1-12).[2]1-12
Charged Surface Hybrid (CSH) Surface is slightly positively charged. Repels cationic amines (electrostatic repulsion).Low pH analysis of very strong bases.1-11
Embedded Polar Group (EPG/Amide) Polar group shields silanols and provides a "water layer" near the surface.Different selectivity; preventing dewetting.2-8
Bidentate C18 (Steric Protection) C18 ligand attaches at two points, blocking access to silanols.High pH stability on standard silica.2-10
Phase 4: The Mechanism Visualized

Understanding the interaction at the molecular level allows for better troubleshooting.

SilanolInteraction SilicaSurface Silica Surface Si-O(-) Si-OH Analyte Basic Amine (pH 4) R-NH3(+) Analyte:a1->SilicaSurface:s1 Strong Ionic Attraction (Causes Tailing) Analyte:a1->SilicaSurface:s2 Weak H-Bonding MobilePhase Mobile Phase Modifiers MobilePhase->SilicaSurface:s1 TEA/Cation Competition (Blocks Sites) MobilePhase->Analyte:a1 High pH Deprotonation (Neutralizes Amine)

Figure 2: Molecular interactions causing peak tailing. The yellow arrow represents the unwanted secondary interaction (cation exchange) that must be suppressed.

FAQs: Troubleshooting Scenarios

Q1: I am running LC-MS and cannot use Triethylamine (TEA) or Phosphate buffers. My peak is still tailing at pH 3 (Formic Acid). What now? A: Formic acid is a weak ion-pairing agent.

  • Switch to DFA (Difluoroacetic acid): It is stronger than formic acid but less suppressive than TFA.

  • Increase Ionic Strength: Add 10-20mM Ammonium Formate to your Formic Acid mobile phase. The ammonium ions (

    
    ) act as a "clean" competitor for silanol sites, mimicking the effect of TEA without the MS contamination.
    

Q2: I switched to a high pH (pH 10) method, and my retention time increased drastically. Why? A: This is expected and often beneficial. At high pH, your basic amine becomes neutral (hydrophobic). Neutral molecules interact much more strongly with the C18 stationary phase than their ionized (hydrophilic) counterparts. You may need to increase your organic solvent percentage (%B) to elute the compound earlier.

Q3: I see peak tailing, but also "fronting" on other peaks. Is this silanol activity? A: Unlikely. If you see fronting (shark fin pointing left) combined with tailing, or if all peaks are distorted, suspect Column Overload or System Dead Volume .

  • Test: Inject 1/10th of the concentration. If the shape improves, it was mass overload. If not, check your tubing connections (especially the column inlet).

References
  • McCalley, D. V. (2010). Study of the selectivity, mass transfer kinetics and peak shape of basic solutes in reversed-phase chromatography. Journal of Chromatography A. Link

  • Dolan, J. W. (2003). Peak Tailing and Resolution.[1][3][4][5][6][7] LCGC North America. Link

  • Neue, U. D., et al. (1999). Peak Shape of Basic Compounds in Reversed-Phase HPLC. Waters Corporation Technical Notes. Link

  • Phenomenex Technical Support. (2025). Troubleshooting Peak Tailing for Basic Compounds.Link

  • Agilent Technologies. (2023). Strategies for the Separation of Basic Compounds.[1][2][8][9]Link

Sources

Technical Support Center: Propanamide Synthesis & Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center for researchers encountering selectivity issues in amide alkylation.

Topic: Minimizing


-Di-benzylated Impurities in 

-Benzylpropanamide Synthesis Ticket ID: CHEM-SUP-2024-089 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Overview

The Issue: You are synthesizing


-benzylpropanamide via the direct alkylation of propanamide using a benzyl halide (chloride or bromide). You are observing a significant quantity of 

-dibenzylpropanamide (the "over-alkylated" impurity).

The Root Cause: This is a classic problem of competitive nucleophilicity .

  • Acidity Mismatch: The pKa of a primary amide (propanamide) in DMSO is

    
    . Upon mono-alkylation, the resulting secondary amide (
    
    
    
    -benzylpropanamide) has a similar or slightly higher pKa, but the nucleophilicity of the resulting anion can often compete with the starting material, especially under non-equilibrium conditions or with small counter-cations (Li+, Na+).
  • The "Runaway" Reaction: If you use a strong base like Sodium Hydride (NaH), you generate a "naked" anion. Once the mono-benzyl product forms, it is still acidic enough to be deprotonated by the remaining base, and the resulting anion is often more nucleophilic due to the inductive stabilization of the benzyl group (though steric hindrance usually fights this, electronic effects in polar aprotic solvents can dominate).

Troubleshooting & Optimization Protocols

FAQ 1: "I'm using NaH in THF. Why is selectivity so poor?"

Answer: Sodium Hydride is often too strong and non-selective for this transformation. It irreversibly deprotonates the amide. If local concentrations of the mono-product build up, NaH will deprotonate it immediately, leading to the di-benzyl impurity.

The Fix: The "Cesium Effect" Protocol Switching to Cesium Carbonate (


) in DMF utilizes the "Cesium Effect."[1] The large ionic radius of Cesium (

) forms a looser ion pair with the amidate anion compared to Sodium or Potassium. This facilitates mono-alkylation while sterically discouraging the approach of a second electrophile to the already bulky mono-benzylated nitrogen.
Optimized Protocol (Cesium Method)
  • Substrate: Propanamide (1.0 equiv)

  • Reagent: Benzyl Bromide (1.0 - 1.1 equiv)

  • Base:

    
     (1.2 equiv)
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

  • Additive: TBAI (Tetrabutylammonium iodide) - 10 mol% (Optional, accelerates reaction at lower temps).

Step-by-Step:

  • Dissolve propanamide in anhydrous DMF under

    
     atmosphere.
    
  • Add

    
    .[1][2][3][4] The mixture may be heterogeneous. Stir for 30 mins at RT.
    
  • Crucial Step: Add Benzyl Bromide dropwise over 1 hour. Do not dump it in.

  • Stir at room temperature (20-25°C). Avoid heating unless conversion is stalled (>24h). Heat promotes the higher energy activation barrier of the second alkylation.

  • Quench: Pour into ice water. The mono-product (solid) often precipitates, while the di-benzyl impurity (oil) may separate differently.

FAQ 2: "Can I fix this by changing stoichiometry?"

Answer: Yes, but it comes at a cost of yield or waste.

The Kinetic Control Strategy: If you cannot change the base/solvent system, you must manipulate the kinetics (


 vs 

).
VariableAdjustmentRationale
Propanamide Excess Use 2.0 - 3.0 equivStatistically forces the benzyl halide to react with the unreacted starting material rather than the product.
Addition Rate Slow Syringe PumpKeeps the concentration of Benzyl Bromide extremely low, starving the secondary reaction.
Dilution High Dilution (0.05 M)Reduces the intermolecular collision frequency between the mono-product and the alkylating agent.
FAQ 3: "Is there a completely different route to avoid this?"

Answer: Yes. If the impurity profile is critical (e.g., GMP synthesis), stop doing direct alkylation.

Alternative Route: Reductive Amination Instead of building the C-N bond via


 (alkylation), build it via condensation/reduction. This route is chemically incapable of forming the 

-dibenzyl amide because the carbonyl oxygen is lost as water, not retained.

Workflow:

  • Starting Materials: Propionaldehyde + Benzylamine.

  • Mechanism: Form imine

    
     Reduce to Amine 
    
    
    
    Wait, this makes the Amine, not Amide.

Correction - The "Reverse" Amidation: To make


-benzylpropanamide without di-alkylation risks:
  • Reactants: Propionyl Chloride + Benzylamine.

  • Selectivity: Benzylamine is a primary amine.[2] It will react with Propionyl Chloride to form the Mono-Amide.

  • Why it works: Once the amide bond is formed, the nitrogen lone pair is delocalized into the carbonyl. It is no longer nucleophilic towards the acid chloride. You cannot "over-acylate" under standard conditions.

  • Impurity Risk: Zero risk of di-benzylation.

Mechanism Visualization

The following diagram illustrates the competitive pathways and the intervention points.

ReactionPathways Start Propanamide (Primary Amide) Inter Amidate Anion (Nucleophile) Start->Inter Deprotonation Mono N-Benzylpropanamide (Target Product) Inter->Mono k1 (Fast) + BnBr Di N,N-Dibenzylpropanamide (Impurity) Mono->Di k2 (Undesired) Requires Deprotonation + BnBr Base Base (NaH vs Cs2CO3) Base->Inter BnBr Benzyl Bromide Cesium Cesium Effect: Blocks k2 via steric/coordination Cesium->Mono

Figure 1: Competitive alkylation pathway. The "Cesium Effect" inhibits the transition from Mono-product to Di-product.

Purification Guide (Remediation)

If you have already generated the impurity, here is how to remove it based on physicochemical properties.

PropertyN-Benzylpropanamide (Target)N,N-Dibenzylpropanamide (Impurity)Separation Strategy
H-Bonding Donor (N-H) & Acceptor (C=O)Acceptor only (C=O)Flash Chromatography
Polarity High (Polar)Low (Non-polar/Lipophilic)Impurity elutes first in EtOAc/Hexane.
State Likely SolidLikely Oil/GumRecrystallization
Solubility Soluble in hot EtOH/EtOAcHighly soluble in Hexanes/Et2OTriturate crude solid with Hexanes.

Trituration Protocol:

  • Evaporate reaction solvent (DMF) completely (high vacuum).

  • The residue is likely a mix of oil and solid.

  • Add cold Diethyl Ether or Hexanes/MTBE (10 mL per gram).

  • Sonicate. The di-benzyl impurity is highly lipophilic and will dissolve. The mono-benzyl amide (having an N-H bond) is less soluble in non-polar solvents and should remain as a solid.

  • Filter and wash the solid.

References

  • Salvatore, R. N., et al. (2002).[5] "Cesium effect: high chemoselectivity in direct N-alkylation of amines."[3][5] The Journal of Organic Chemistry, 67(3), 674-683.[5]

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience.
  • Escudero, M. I., et al. (2011).[1] "Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides." Synthesis, 2011(04), 571-576.

  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463. (Reference for pKa values of amides).

Sources

Selection of catalysts for efficient C-N cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Catalysis Technical Support Center . I am Dr. Aris, your Senior Application Scientist.

This guide is structured not as a textbook, but as a Tier-3 Troubleshooting Hub . We address the specific failure modes that occur at the bench during C-N cross-coupling (Buchwald-Hartwig, Ullmann, and modern Ni-catalysis).

Module 1: Catalyst Selection & "Engine" Configuration

User Query: "I have a library of amines (primary, secondary, heteroaromatic). Can I use a 'universal' catalyst system?"

Technical Response: No single catalyst is truly universal.[1] While Pd(OAc)₂/BINAP was the workhorse of the 90s, modern coupling requires matching the ligand sterics to the substrate class . Using a mismatched ligand is the #1 cause of poor yields.

We utilize the Buchwald Precatalyst Generation System (G3/G4) to ensure rapid initiation. The G3/G4 precatalysts contain a palladacycle that releases the active L-Pd(0) species upon deprotonation, bypassing the induction period and avoiding the need for excess reductants.

The Ligand Selection Matrix

Consult this table before setting up your screen.

Substrate ClassRecommended LigandPrecatalystMechanistic Rationale
Primary Amines (Unindered)BrettPhos BrettPhos Pd G4Large bite angle prevents bis-ligation; promotes reductive elimination.[1]
Primary Amines (Hindered)BrettPhos or tBuBrettPhos G4 VariantsExtreme bulk is required to force the amine into the coordination sphere.
Secondary Amines (Acyclic)RuPhos RuPhos Pd G4Monodentate biaryl phosphine stabilizes the LPd(Ar)(NR₂) intermediate.[1]
Secondary Amines (Cyclic)RuPhos or XPhos G4 VariantsCyclic amines are better nucleophiles; XPhos provides excellent longevity.[1]
Anilines (Electron Poor)tBuXPhos tBuXPhos Pd G3Electron-rich ligand facilitates oxidative addition of the aryl halide.
Heterocycles (Imidazoles)tBuXPhos or AdBippyPhos G3 VariantsPrevents catalyst poisoning by N-coordination to Pd.[1]
Amides/Sulfonamides tBuBrettPhos G4 VariantsPrevents

-amidate formation which arrests the cycle.[1]

Module 2: Troubleshooting Reaction Stalling (The "Black Box" Issue)

User Query: "My reaction goes to 40% conversion and then stops. Adding more catalyst doesn't help.[1] The mixture turned black."

Technical Diagnosis: You are experiencing Catalyst Deactivation via Aggregation (Pd-Black Formation) .[1] When the catalytic cycle stalls—usually at the oxidative addition or transmetallation step—the unstable Pd(0) species aggregates into inactive metallic palladium (the "black mirror").

Root Causes:

  • Ligand Detachment: The ligand concentration is too low, or the ligand is oxidizing.

  • Substrate Inhibition: The amine or product is chelating the Pd, forcing the phosphine off.

  • Oxygen Leak: Phosphines oxidize to phosphine oxides, which do not bind Pd(0).[1]

Troubleshooting Workflow

Follow this logic path to rescue the chemistry.

Troubleshooting Start Reaction Stalled < 50% CheckColor Check Reaction Color Start->CheckColor Black Precipitate/Mirror (Pd Black) CheckColor->Black Yes ClearOrange Clear/Orange/Red (Homogeneous) CheckColor->ClearOrange No Oxidation Diagnosis: Ligand Oxidation Action: Check Inert Lines Black->Oxidation If Air Leak AddLigand Protocol A: Add 5-10% Free Ligand Black->AddLigand Stabilize Pd Inhibition Diagnosis: Product Inhibition Action: Switch to Bulky Ligand (BrettPhos) ClearOrange->Inhibition Resting State Stable ChangeBase Protocol B: Switch Base (NaOtBu -> K2CO3) Inhibition->ChangeBase Reduce basicity

Figure 1: Decision tree for diagnosing stalled C-N coupling reactions.

Corrective Protocol: The "Ligand Spike" If you observe Pd-black:

  • Cool reaction to RT.

  • Add 10 mol% of free ligand (e.g., free RuPhos) without adding more metal.[1]

  • If conversion resumes, your ligand was oxidizing or dissociating.[1]

  • Future Fix: Increase Ligand:Pd ratio from 1:1 to 1.5:1 or 2:1.

Module 3: Base & Solvent Effects (The "Environment")

User Query: "I am seeing a lot of hydrodehalogenation (reduction of the aryl halide) instead of coupling."

Technical Diagnosis: This is a classic competition between


-Hydride Elimination  and Reductive Elimination .[1]
If the amine is sterically crowded or the base is too strong, the Pd-center grabs a hydride from the solvent or the amine itself, reducing the aryl halide (Ar-X 

Ar-H).

The "Base-Solvent" Tuning Guide:

  • The Base Switch:

    • Standard:NaOtBu (Strong, fast).[1] Risk:[1][2][3][4] Incompatible with esters/nitriles; promotes side reactions.[1]

    • Mild:K₂CO₃ or Cs₂CO₃ (Weak, heterogeneous).[1] Benefit: High functional group tolerance.[1] Requires a solvent that solubilizes the inorganic base slightly.

    • Soluble Organic:LHMDS or DBU .[1] Benefit: Homogeneous conditions, good for flow chemistry.

  • The Solvent Switch:

    • Toluene: Non-polar.[1] Good for NaOtBu.

    • tBuOH (tert-Butanol): Critical Recommendation.[1] The bulky alcohol helps stabilize the active catalytic species and can accelerate reductive elimination via hydrogen bonding in the transition state.

    • Dioxane/Water (4:1): Essential when using inorganic bases (K₂CO₃) to solubilize the carbonate.

Module 4: Nickel Catalysis (The Alternative Path)

User Query: "My aryl chloride is too expensive/unreactive. Can I use Nickel?"

Technical Insight: Nickel is not just "cheap Palladium."[1] It operates via distinct mechanisms (often involving Radical Single-Electron Transfer, SET).[1]

  • Pros: Excellent for Alkyl Halides (where Pd fails due to rapid

    
    -hydride elimination) and Aryl Chlorides/Sulfamates .[1]
    
  • Cons: Air sensitivity of Ni(0) is high.

Recommended System:

  • Precatalyst: NiCl₂(glyme) or Ni(COD)₂ (requires glovebox).[1]

  • Ligand: dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine).[1]

  • Photoredox Dual Catalysis: If thermal Ni fails, couple [Ir] or [Ru] photocatalysts with Ni to lower the energy barrier for oxidative addition.

Module 5: Scale-Up & Metal Scavenging

User Query: "I made the compound, but it's brown and has 5000 ppm Pd. How do I clean it for biological assay?"

Technical Protocol: The "Three-Stage" Scavenge Do not rely on crystallization alone.[1] Pd-ligand complexes are lipophilic and co-crystallize with organic drugs.[1]

Step-by-Step Metal Removal:

  • The "Kill" Step (Quench):

    • Add N-Acetyl Cysteine (NAC) or Thiourea to the crude reaction mixture.[1] Stir at 50°C for 30 mins. This disrupts the Pd-Phosphine bond.[1]

  • Solid Phase Extraction (Silica Scavengers):

    • Pass the crude solution through a pad of SiliaMetS® Thiol or DMT (Dimercaptotriazine) silica.

    • Why: The SH groups bind Pd with high affinity (

      
      ).[1]
      
  • The Color Test:

    • Dissolve 1 mg product in 1 mL solvent. Add 1 drop of Sodium Diethyldithiocarbamate solution.

    • Result: Yellow/Brown precipitate = High Pd.[1] Clear = Low Pd.[1]

Visualizing the Catalytic Cycle & Failure Points

Understanding where the cycle breaks allows for rational troubleshooting.

PdCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (L-Pd-Ar-X) Pd0->OxAdd Ar-X AmineBind Amine Coordination (L-Pd-Ar-N) OxAdd->AmineBind HNR2 Deact FAILURE: Pd Black / Dimerization OxAdd->Deact If Ligand Dissociates Deprot Deprotonation (Base Required) AmineBind->Deprot Base RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-Amido Complex HydroDehal SIDE REACTION: Hydrodehalogenation Deprot->HydroDehal If Sterically Crowded RedElim->Pd0 Regeneration

Figure 2: The Pd(0)/Pd(II) Catalytic Cycle showing critical failure nodes.[1]

References & Authoritative Sources

  • Buchwald-Hartwig Ligand Guide :

    • Source: Sigma-Aldrich / Merck Technical Library.[1]

    • Title: "Buchwald Precatalysts and Ligands User Guide."[5]

    • URL:[1]

  • Mechanistic Insights :

    • Source: Imperial College London / ACS.[1]

    • Title: "Mechanistic Studies on the Palladium-Catalyzed Amination."[1][6]

    • URL:[1]

  • Nickel Catalysis :

    • Source: MacMillan Group / Princeton.[1]

    • Title: "Metallaphotoredox Catalysis: C-N Coupling."

    • URL:[1]

  • Metal Scavenging Protocols :

    • Source: SiliCycle Application Notes.[1]

    • Title: "Metal Scavenging in Pharmaceutical Industry."[7]

    • URL:

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Fluoro-3-methoxybenzylamine and its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals engaged in drug development and chemical analysis, a comprehensive understanding of a molecule's fragmentation behavior under mass spectrometry (MS) is paramount for its structural elucidation and identification. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Fluoro-3-methoxybenzylamine. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide leverages a comparative approach, drawing upon established fragmentation principles and experimental data from its structural analogues, 2-methoxybenzylamine and 3-methoxybenzylamine.

The Foundational Principles of Benzylamine Fragmentation

The fragmentation of benzylamines in EI-MS is primarily dictated by the stability of the resulting ions. Key fragmentation pathways include:

  • α-Cleavage: This is a characteristic fragmentation for amines, involving the cleavage of the bond alpha to the nitrogen atom. For primary benzylamines, this results in the loss of the benzyl radical to form a resonance-stabilized iminium ion. However, the competing benzylic cleavage is often more favorable.

  • Benzylic Cleavage: The cleavage of the C-C bond between the benzylic carbon and the aromatic ring is a dominant process. This leads to the formation of a stable benzyl or substituted benzyl cation, which can often rearrange to a more stable tropylium ion.

  • Loss of Neutral Molecules: The elimination of small, stable neutral molecules such as ammonia (NH₃), or radicals like the methoxy group (•OCH₃), can also occur.

The position and nature of substituents on the aromatic ring significantly influence the relative abundance of fragment ions by affecting the stability of the carbocations formed.

Comparative Analysis of Structural Analogues

To construct a reliable predicted fragmentation pattern for 2-Fluoro-3-methoxybenzylamine, we will first examine the experimental mass spectra of its simpler, non-fluorinated isomers, 2-methoxybenzylamine and 3-methoxybenzylamine.

2-Methoxybenzylamine: An Ortho-Substituted Case

The mass spectrum of 2-methoxybenzylamine is characterized by several key fragments that provide insight into the influence of the ortho-methoxy group.

  • Molecular Ion (M•+): The molecular ion peak is expected at an m/z of 137, corresponding to the molecular weight of the compound.

  • Base Peak (m/z 106): The most abundant ion is typically observed at m/z 106. This fragment arises from the loss of the amino group (•NH₂) followed by the loss of a hydrogen atom, or more directly, the loss of ammonia (NH₃) from the molecular ion. This suggests a rearrangement process.

  • Tropylium Ion Formation (m/z 91): A significant peak is often observed at m/z 91, corresponding to the tropylium ion (C₇H₇⁺). This is formed via the loss of the methoxy group from the m/z 122 fragment (M•+ - •NH₂), or through other rearrangement pathways.

  • Loss of Methoxy Group (m/z 106): The loss of the methoxy radical (•OCH₃) from the molecular ion results in an ion at m/z 106.

3-Methoxybenzylamine: A Meta-Substituted Case

The fragmentation of 3-methoxybenzylamine provides a valuable comparison, highlighting the effect of substituent position.

  • Molecular Ion (M•+): The molecular ion peak is also at m/z 137.

  • Base Peak (m/z 136): A prominent peak is often seen at m/z 136, resulting from the loss of a single hydrogen atom.

  • Fragment at m/z 106: Similar to the ortho isomer, a significant peak at m/z 106 is present, corresponding to the loss of the amino radical and a hydrogen.

  • Tropylium Ion (m/z 91): The tropylium ion at m/z 91 is also a notable fragment in the spectrum of the meta isomer.

Predicted Fragmentation Pattern of 2-Fluoro-3-methoxybenzylamine

Based on the fragmentation patterns of its analogues and fundamental mass spectrometry principles, we can predict the major fragmentation pathways for 2-Fluoro-3-methoxybenzylamine (Molecular Weight: 155.17 g/mol ).

Molecular Ion (M•+): The molecular ion is expected at m/z 155 . Due to the presence of a single nitrogen atom, this follows the nitrogen rule of having an odd molecular weight.

The primary fragmentation pathways are predicted as follows:

  • Benzylic Cleavage and Formation of the Substituted Tropylium Ion: The most favorable initial fragmentation is the cleavage of the C-C bond between the aromatic ring and the benzylic carbon. This will result in the formation of a substituted benzyl cation at m/z 140 (M•+ - •NH₂). This ion is expected to be highly abundant and may serve as the base peak. Subsequent rearrangement to a substituted tropylium ion would further stabilize this fragment.

  • Loss of a Hydrogen Atom: Loss of a hydrogen atom from the molecular ion can lead to a fragment at m/z 154 .

  • Loss of the Methoxy Group: Cleavage of the C-O bond of the methoxy group would result in the loss of a methoxy radical (•OCH₃), yielding a fragment at m/z 124 .

  • Loss of Formaldehyde: A rearrangement process involving the methoxy group could lead to the elimination of formaldehyde (CH₂O), resulting in a fragment at m/z 125 .

  • Formation of a Fluorotropylium Ion: Subsequent fragmentation of the m/z 124 ion through the loss of HCN could lead to the formation of a fluorotropylium-like ion at m/z 97 .

The presence of the electron-withdrawing fluorine atom is expected to influence the relative stability of the resulting carbocations, potentially altering the relative abundances of the fragment ions compared to the non-fluorinated analogues.

Predicted Fragmentation Diagram

2-Fluoro-3-methoxybenzylamine Fragmentation Predicted Fragmentation of 2-Fluoro-3-methoxybenzylamine M C₈H₁₀FNO⁺• m/z 155 (Molecular Ion) F1 C₈H₉FNO⁺ m/z 154 M->F1 - •H F2 C₈H₈FN⁺ m/z 140 (Substituted Tropylium Ion) M->F2 - •NH₂ F3 C₇H₇FN⁺• m/z 124 M->F3 - •OCH₃ F4 C₇H₆FN⁺ m/z 125 M->F4 - CH₂O (rearrangement) F5 C₆H₄F⁺ m/z 97 F3->F5 - HCN

Caption: Predicted EI fragmentation pathways for 2-Fluoro-3-methoxybenzylamine.

Comparison of Key Fragment Ions

m/z2-Methoxybenzylamine3-MethoxybenzylaminePredicted 2-Fluoro-3-methoxybenzylamineProposed Fragment Identity
155 --Present[M]•+
154 --Possible[M-H]+
140 --Abundant [M-NH₂]+
137 PresentPresent-[M]•+ of analogues
136 PresentAbundant -[M-H]+ of analogues
124 --Present[M-OCH₃]•+
125 --Possible[M-CH₂O]+
106 Abundant Present-[M-NH₃]•+ of analogues
97 --Possible[C₆H₄F]+
91 PresentPresent-[C₇H₇]+ (Tropylium)

Experimental Protocol for Mass Spectrometry Analysis

For researchers wishing to obtain an experimental mass spectrum of 2-Fluoro-3-methoxybenzylamine, the following protocol is recommended:

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of 2-Fluoro-3-methoxybenzylamine in a suitable volatile solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of 10-100 µg/mL.

2. Instrumentation (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

  • Gas Chromatograph (GC):

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the peak corresponding to 2-Fluoro-3-methoxybenzylamine in the total ion chromatogram.

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the experimental fragmentation pattern with the predicted pattern and the spectra of the analogue compounds.

Experimental Workflow Diagram

Experimental Workflow GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis Prep1 Dissolve in Methanol Prep2 Dilute to 10-100 µg/mL Prep1->Prep2 GC Gas Chromatography (Separation) Prep2->GC MS Mass Spectrometry (EI, 70 eV) GC->MS Elution DA1 Identify Peak in TIC MS->DA1 DA2 Extract Mass Spectrum DA1->DA2 DA3 Analyze Fragmentation DA2->DA3

Caption: A streamlined workflow for the GC-MS analysis of 2-Fluoro-3-methoxybenzylamine.

Conclusion

References

  • NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

  • PubChem Compound Summary for CID 81292, 2-Methoxybenzylamine. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 10463, 3-Methoxybenzylamine. National Center for Biotechnology Information. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.

A Senior Application Scientist's Guide to Benzylamine Synthesis: A Comparative Study of Reducing Agents

Author: BenchChem Technical Support Team. Date: February 2026

Benzylamine and its derivatives are foundational scaffolds in a multitude of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The efficient and selective synthesis of this critical primary amine is a frequent challenge for researchers in both academic and industrial settings. The choice of synthetic strategy, and particularly the reducing agent, is paramount, dictating not only the yield and purity but also the scalability, cost, and environmental impact of the process.

This guide provides an in-depth comparative analysis of the most prevalent reducing agents for benzylamine synthesis, grounded in mechanistic principles and supported by experimental data. We will dissect three primary synthetic pathways—reductive amination of benzaldehyde, reduction of benzonitrile, and reduction of benzamide—to equip researchers, scientists, and drug development professionals with the insights needed to make informed methodological decisions.

Reductive Amination of Benzaldehyde: The Versatile Route

Reductive amination is arguably the most flexible method for synthesizing amines. The process involves the reaction of a carbonyl compound (benzaldehyde) with an amine source (typically ammonia or an ammonium salt) to form an intermediate imine (or iminium ion), which is then reduced in situ or in a subsequent step to the target benzylamine. The key to success lies in selecting a reducing agent that chemoselectively reduces the C=N bond of the imine without significantly affecting the C=O bond of the starting aldehyde.

Mechanism: A Tale of Two Pathways

The reaction can proceed via two distinct pathways:

  • Indirect (Two-Step) Reductive Amination: The imine is pre-formed by condensing benzaldehyde and ammonia, often with azeotropic removal of water. The reducing agent is then added in a separate step. This method allows for the use of less selective, more powerful reducing agents.

  • Direct (One-Pot) Reductive Amination: Benzaldehyde, the amine source, and a selective reducing agent are combined in a single reaction vessel. This is operationally simpler but requires a reducing agent that is significantly more reactive towards the imine/iminium ion than the starting aldehyde.[3]

Reductive_Amination_Mechanism cluster_imine Step 1: Imine Formation cluster_reduction Step 2: Reduction Benzaldehyde Benzaldehyde (Ph-CHO) Imine Benzylideneimine (Ph-CH=NH) Benzaldehyde->Imine + NH3 Ammonia Ammonia (NH3) Water H2O Imine->Water - H2O Imine_copy Benzylideneimine ReducingAgent [Reducing Agent] (e.g., NaBH4, H2/Catalyst) Benzylamine Benzylamine (Ph-CH2-NH2) ReducingAgent->Benzylamine Imine_copy->Benzylamine + 2[H]

Caption: General mechanism for the two-stage reductive amination of benzaldehyde.

Comparative Analysis of Reducing Agents for Reductive Amination
  • Expertise & Experience: Sodium borohydride is a cost-effective and operationally simple hydride donor.[4] Its primary limitation is its ability to reduce the starting benzaldehyde. Therefore, it is most effectively employed in an indirect, two-step procedure where the aldehyde is fully converted to the imine before the reductant is introduced.[5] Direct amination with NaBH₄ is possible but often requires careful pH control and can lead to mixtures of the desired amine and the corresponding alcohol (benzyl alcohol), reducing overall yield. It has also been reported that using NaBH₄ can result in mixtures of primary and secondary benzylamines.[3]

  • Trustworthiness: The protocol below is a classic example of an indirect reductive amination, ensuring the aldehyde is consumed before the reduction step, thereby maximizing selectivity for the amine product.

Experimental Protocol: Indirect Reductive Amination with NaBH₄

  • To a solution of benzaldehyde (1 eq.) and ammonium acetate (3 eq.) in methanol, add 3Å molecular sieves.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Basify the aqueous layer with NaOH to pH > 12 and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield benzylamine.

  • Expertise & Experience: This reagent is the modern standard for direct, one-pot reductive aminations.[6] The three electron-withdrawing acetoxy groups attenuate the reactivity of the borohydride, making it highly selective for the reduction of the protonated imine (iminium ion) over the neutral aldehyde.[7] This selectivity allows all components to be mixed together from the start, simplifying the procedure and often improving yields for complex substrates.

  • Trustworthiness: The one-pot nature of this protocol is self-validating; successful formation of the product relies entirely on the high chemoselectivity of the reducing agent for the in situ-formed imine.

Experimental Protocol: Direct Reductive Amination with NaBH(OAc)₃

  • In a round-bottom flask, dissolve benzaldehyde (1 eq.) and ammonium chloride (1.5 eq.) in 1,2-dichloroethane or tetrahydrofuran (THF).

  • Add sodium triacetoxyborohydride (1.5 eq.) to the mixture in one portion.

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of benzaldehyde.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Expertise & Experience: This "green" approach uses molecular hydrogen as the reductant, with water as the only stoichiometric byproduct. Common heterogeneous catalysts include Raney® Nickel and Palladium on Carbon (Pd/C).[8][9] This method is highly atom-economical and is often the preferred route for industrial-scale synthesis.[10] However, it requires specialized high-pressure equipment. A critical consideration with palladium catalysts is the potential for a hydrogenolysis side reaction, where the newly formed C-N bond is cleaved to produce toluene.[11][12] Raney Nickel is often more suitable for this transformation to avoid this side product.[13][14]

  • Trustworthiness: The protocol's validity rests on the catalyst's ability to facilitate both imine formation and its subsequent reduction under a hydrogen atmosphere. The final product purity serves as a direct measure of the catalyst's selectivity.

Catalytic_Hydrogenation_Workflow Start Prepare Solution: Benzaldehyde, NH3/Solvent, Catalyst (e.g., Raney Ni) Reactor Charge High-Pressure Reactor Start->Reactor Purge Purge with N2, then H2 Reactor->Purge React Pressurize with H2 Heat to Reaction Temp (e.g., 50-100 °C, 10-50 bar) Purge->React Monitor Monitor H2 Uptake / TLC React->Monitor Cooldown Cool to RT & Vent Monitor->Cooldown Filter Filter Catalyst (Caution: Pyrophoric when dry!) Cooldown->Filter Isolate Isolate Product (Distillation/Crystallization) Filter->Isolate End Pure Benzylamine Isolate->End

Caption: Experimental workflow for catalytic hydrogenation.

Reduction of Benzonitrile: The Direct C≡N to C-NH₂ Route

The reduction of benzonitrile offers a direct pathway to benzylamine and is a common industrial method. This transformation requires potent reducing agents capable of saturating the inert carbon-nitrogen triple bond.[15]

Mechanism: Stepwise Saturation

The reduction proceeds stepwise, with the nitrile first being reduced to an imine intermediate, which is then further reduced to the primary amine.[11]

Nitrile_Reduction_Mechanism Benzonitrile Benzonitrile (Ph-C≡N) Imine Benzylideneimine (Ph-CH=NH) Benzonitrile->Imine + 2[H] Benzylamine Benzylamine (Ph-CH2-NH2) Imine->Benzylamine + 2[H]

Caption: Simplified mechanism for the reduction of benzonitrile to benzylamine.

Comparative Analysis of Reducing Agents for Benzonitrile Reduction
  • Expertise & Experience: LAH is a highly reactive and powerful reducing agent, capable of efficiently reducing nitriles to primary amines.[16][17][18] Its extreme reactivity necessitates the use of anhydrous ethereal solvents (like diethyl ether or THF) and strict exclusion of moisture. The reaction workup is critical and must be performed carefully to quench excess LAH and hydrolyze the resulting aluminum complexes without incident. While highly effective at the lab scale, the safety concerns and waste streams associated with LAH make it less suitable for large-scale production.[17]

  • Trustworthiness: The Fieser workup protocol is a standardized and validated method for safely quenching LAH reactions, ensuring reproducible and safe isolation of the amine product.

Experimental Protocol: LAH Reduction of Benzonitrile

  • To a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous THF under a nitrogen atmosphere, add a solution of benzonitrile (1 eq.) in anhydrous THF dropwise at 0 °C.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction back to 0 °C and perform a Fieser workup:

    • Slowly add 'x' mL of water.

    • Slowly add 'x' mL of 15% aqueous NaOH.

    • Slowly add '3x' mL of water (where 'x' = grams of LAH used).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite®, washing with THF.

  • Combine the filtrate and washes and concentrate under reduced pressure to obtain benzylamine.

  • Expertise & Experience: This is the dominant industrial method for producing benzylamine from benzonitrile.[1][19] Catalysts are typically based on nickel (e.g., Raney Ni) or cobalt, though systems using ruthenium and palladium have also been developed.[11][20][21] The reaction generally requires high pressures (20-100 bar) and elevated temperatures (50-150 °C).[1] Catalyst selection is crucial to maximize selectivity towards the primary amine and minimize the formation of secondary (dibenzylamine) and tertiary amines, which can arise from the reaction of the product benzylamine with the intermediate imine.

  • Trustworthiness: The use of high-pressure autoclaves and established catalyst systems is a cornerstone of industrial chemical synthesis. The protocol's validity is demonstrated by achieving high conversion of the nitrile with high selectivity for the primary amine, a standard benchmark in process chemistry.

Experimental Protocol: High-Pressure Hydrogenation of Benzonitrile

  • Charge a high-pressure autoclave with benzonitrile (1 eq.), a solvent such as ethanol or isopropanol, and a catalyst (e.g., 5-10 wt% Raney Nickel, slurry-washed).

  • Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 40 bar).

  • Begin stirring and heat the reactor to the target temperature (e.g., 120 °C).

  • Monitor the reaction by observing the drop in hydrogen pressure.

  • Once hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess pressure.

  • Filter the catalyst from the reaction mixture.

  • Remove the solvent by rotary evaporation to yield the crude benzylamine, which can be purified by distillation.

Reduction of Benzamide: The High-Energy Route

Reducing a carboxamide is more challenging than reducing a nitrile or an imine because the carbonyl carbon is less electrophilic due to resonance with the nitrogen lone pair.[22] This route is less common but is a viable option if benzamide is a readily available starting material.

Comparative Analysis of Reducing Agents for Benzamide Reduction
  • Expertise & Experience: LiAlH₄ is one of the few common reagents powerful enough to reduce an amide directly to an amine.[18][23][24] Weaker hydride donors like NaBH₄ are generally unreactive towards amides.[22] The reaction mechanism involves the coordination of the aluminum to the carbonyl oxygen, followed by hydride transfer. The high energy barrier of this transformation necessitates reflux conditions for complete conversion. As with nitrile reductions, anhydrous conditions and a careful workup are mandatory.

  • Trustworthiness: The ability to convert a stable amide to an amine is a classic demonstration of the potent reducing power of LAH. This protocol is a standard, textbook procedure for this specific functional group transformation.

Experimental Protocol: LAH Reduction of Benzamide

  • Add benzamide (1 eq.) to a stirred suspension of LiAlH₄ (2 eq.) in anhydrous THF under a nitrogen atmosphere at 0 °C.

  • After the initial effervescence subsides, slowly heat the mixture to reflux and maintain for 8-12 hours.

  • Cool the reaction to 0 °C and perform a Fieser workup as described in the benzonitrile reduction protocol.

  • Filter the aluminum salts and concentrate the filtrate to afford benzylamine.

  • Expertise & Experience: While possible, the catalytic hydrogenation of amides to amines typically requires extremely harsh conditions, such as very high temperatures (>200 °C) and pressures (>200 bar), along with specialized catalysts (e.g., copper chromite).[25] These conditions are often incompatible with other functional groups and are generally avoided in laboratory and fine chemical synthesis. Therefore, it is not considered a practical alternative to LAH for this specific transformation in a research setting.

Quantitative and Qualitative Data Summary

The table below summarizes the key performance indicators and practical considerations for each major synthetic route and reducing agent.

Starting MaterialReducing AgentTypical Yield (%)Reaction ConditionsKey AdvantagesKey Disadvantages
Benzaldehyde NaBH₄ (Indirect)60 - 85%0 °C to RT, 2-5 hLow cost, simple setupTwo-step process, potential for alcohol byproduct, can form secondary amines.[3]
Benzaldehyde NaBH(OAc)₃ (Direct)70 - 95%RT, 12-24 hHigh selectivity, one-pot, mild conditions, wide substrate scope.[6][26]Higher reagent cost
Benzaldehyde H₂ / Raney Ni80 - 98%50-100 °C, 10-50 bar H₂Atom economical, high yield, scalableRequires high-pressure equipment, pyrophoric catalyst
Benzonitrile LiAlH₄75 - 90%Reflux in THF, 4-6 hHighly effective, rapidHazardous reagent, requires strict anhydrous conditions, difficult workup
Benzonitrile H₂ / Catalyst90 - 99%80-150 °C, 20-100 bar H₂Industrial standard, high yield, cleanRequires high-pressure equipment, potential for over-alkylation byproducts
Benzamide LiAlH₄70 - 85%Reflux in THF, 8-12 hOne of few effective reagents for this transformation.[23][25]Harsh conditions, hazardous reagent, excess reagent needed

Conclusion and Recommendations

The synthesis of benzylamine can be approached from several precursors, with the optimal choice of reducing agent being highly dependent on the specific context of the synthesis.

  • For Versatility and Functional Group Tolerance (Lab Scale): Direct reductive amination of benzaldehyde with sodium triacetoxyborohydride (NaBH(OAc)₃) is the superior choice. Its mild conditions and high chemoselectivity for the imine intermediate make it ideal for the synthesis of complex molecules and substituted benzylamines where sensitive functional groups must be preserved.

  • For Cost-Effectiveness and Simplicity (Lab Scale): Indirect reductive amination with sodium borohydride (NaBH₄) remains a viable option if cost is a primary driver and the substrate is simple. Careful control of the two-step procedure is necessary to achieve good yields.

  • For Scalability and Industrial Production: Catalytic hydrogenation of benzonitrile is the undisputed method of choice. It is highly efficient, atom-economical, and leverages readily available, inexpensive starting materials. While requiring a significant capital investment in high-pressure reactors, the operational efficiency at scale is unmatched.

  • For Niche Applications: The reduction of benzamide or benzonitrile with LiAlH₄ is a powerful tool in the laboratory for rapid synthesis when other methods are not feasible or when starting from these specific precursors. However, its poor safety profile and waste generation make it unsuitable for process development and scale-up.

By understanding the mechanistic underpinnings, operational requirements, and inherent trade-offs of each reducing agent, the modern researcher can navigate the synthetic landscape with confidence, selecting the most appropriate and efficient path to benzylamine and its valuable derivatives.

References

  • Gauth. (n.d.). Solved: Benzamide can be reduced to form benzylamine. Gauthmath. Retrieved January 15, 2026, from [Link]

  • Cortes, S., et al. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. Retrieved January 15, 2026, from [Link]

  • Miller, A. J. M., et al. (n.d.). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Caltech Authors. Retrieved January 15, 2026, from [Link]

  • Vedantu. (n.d.). How is benzamide converted into benzylamine class 12 chemistry CBSE. Vedantu. Retrieved January 15, 2026, from [Link]

  • Oreate AI. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination. Oreate AI Blog. Retrieved January 15, 2026, from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved January 15, 2026, from [Link]

  • Ohtani, B., et al. (n.d.). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. Chemical Communications (RSC Publishing). Retrieved January 15, 2026, from [Link]

  • Schulze, T., et al. (2024, February 12). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Archiv der Pharmazie. Retrieved January 15, 2026, from [Link]

  • Alonso, F., Riente, P., & Yus, M. (2008). Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles. Synlett. Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). CN1467197A - Method for preparing benzyl amine by catalytic hydrogenation. Google Patents.
  • ResearchGate. (2025, August 9). Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. ResearchGate. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and.... ResearchGate. Retrieved January 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Millard, L. P., et al. (n.d.). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. ACS Publications. Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). CN108484410B - A kind of method for preparing benzylamine by direct atmospheric hydrogenation of benzonitrile. Google Patents.
  • Morris, R. H., et al. (n.d.). Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes with P−NH−NH−P Tetradentate Ligands. ACS Publications. Retrieved January 15, 2026, from [Link]

  • RSC Publishing. (n.d.). RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. RSC Publishing. Retrieved January 15, 2026, from [Link]

  • Amundsen, L. H., & Nelson, L. S. (n.d.). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. ACS Publications. Retrieved January 15, 2026, from [Link]

  • Quora. (2017, April 14). How to convert benzamide to benzyl amine. Quora. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2013, February 20). Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. ResearchGate. Retrieved January 15, 2026, from [Link]

  • Chemistry Stack Exchange. (2015, April 7). How to convert benzamide to benzylamine?. Chemistry Stack Exchange. Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). CN104803856A - Method for synthesizing benzylamine through continuous catalytic hydrogenation of cyanobenzene. Google Patents.
  • Abdel-Magid, A. F., et al. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry - ACS Publications. Retrieved January 15, 2026, from [Link]

  • Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical. Retrieved January 15, 2026, from [Link]

  • Emerson, W. S. (n.d.). The Reductive Alkylation of Primary Aromatic Amines with Raney Nickel and Alcohols. Journal of the American Chemical Society. Retrieved January 15, 2026, from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. Retrieved January 15, 2026, from [Link]

  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). US3187047A - Reductive amination of ketones. Google Patents.
  • Ashenhurst, J. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Retrieved January 15, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Factor in Pharmaceutical Analysis

The strategic incorporation of fluorine into aromatic scaffolds has become a cornerstone of modern drug design. The unique properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. Consequently, a substantial portion of new drug candidates are fluorinated aromatic compounds. This prevalence necessitates robust, reliable, and thoroughly validated analytical methods to ensure the quality, safety, and efficacy of these pharmaceuticals.

This guide provides an in-depth comparison of common analytical techniques for fluorinated aromatic compounds, grounded in the principles of cross-validation. As a senior application scientist, my objective is not merely to present protocols, but to elucidate the scientific rationale behind methodological choices, ensuring a self-validating system of analysis. Every claim and procedure herein is supported by authoritative guidelines and scientific literature, providing a trustworthy resource for professionals in the field.

Pillar 1: Selecting the Right Analytical Tool

The choice of analytical technique is the first critical decision in method development. For fluorinated aromatic compounds, the primary contenders are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with a variety of detectors.

High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC is the workhorse of the pharmaceutical industry, particularly for non-volatile or thermally labile compounds, which encompasses a vast number of fluorinated drugs.

  • Expertise & Experience: The choice of stationary phase is paramount. While standard C18 columns are versatile, fluorinated aromatic compounds often exhibit unique retention behaviors. Pentafluorophenyl (PFP) stationary phases are particularly effective. The electron-deficient nature of the PFP ring offers multiple interaction mechanisms beyond simple hydrophobicity, including π-π interactions, dipole-dipole interactions, and charge-transfer interactions with the aromatic ring of the analyte.[1][2] This often leads to enhanced selectivity and resolution for halogenated and aromatic compounds compared to traditional C18 phases.[1]

  • Mobile Phase Causality: The mobile phase composition is another critical factor. For LC-Mass Spectrometry (MS) applications, volatile buffers are essential. The use of fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), as a mobile phase modifier can be highly advantageous, especially for oligonucleotides, as it can outperform traditional carboxylic acids which may cause signal suppression.[3][4]

Gas Chromatography (GC)

GC is best suited for volatile and thermally stable compounds.[5] While many fluorinated aromatics are amenable to GC analysis, derivatization may be necessary for those with polar functional groups to increase their volatility.

  • Expertise & Experience: Column selection in GC is dictated by the principle of "like dissolves like." A non-polar column, such as one with a 5% phenyl polysiloxane stationary phase, is often a good starting point for separating relatively non-polar fluorinated aromatic hydrocarbons, with elution order generally following boiling points.[6][7] For more polar analytes or for separating isomers, a more polar stationary phase may be required to exploit differences in dipole moments.[8][9]

The Role of the Detector

The detector choice is intrinsically linked to the required sensitivity, selectivity, and the nature of the analyte.

  • UV-Vis Detectors: Commonly used with HPLC, these detectors are robust and reliable but may lack the sensitivity and specificity for complex matrices or low-level impurity profiling.

  • Mass Spectrometry (MS): The gold standard for both HPLC and GC, offering high sensitivity and selectivity. However, the high electronegativity of fluorine can sometimes lead to challenges in ionization, particularly with electrospray ionization (ESI).[10] Optimizing source parameters and mobile phase composition is crucial to achieve consistent and efficient ionization.[11]

  • 19F Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful quantitative tool for fluorinated compounds. Due to the 100% natural abundance and high gyromagnetic ratio of the 19F nucleus, 19F NMR offers high sensitivity and a wide chemical shift range, often with minimal background interference, making it an excellent method for quantification without the need for reference standards of every analyte.[1][3][12]

Pillar 2: The Imperative of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose. This is not a one-time event but a continuous process throughout the method's lifecycle.[13] The validation parameters are clearly defined by the International Council for Harmonisation (ICH) guideline Q2(R1) and are enforced by regulatory bodies like the FDA.[14][15]

Core Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Pillar 3: Cross-Validation in Practice

Cross-validation is the formal process of comparing two or more validated analytical methods to determine if they provide comparable results.[5] This is critical when data from different methods or different laboratories will be combined or compared.[16]

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for a fluorinated aromatic compound.

CrossValidationWorkflow start Define Cross-Validation Scope (e.g., HPLC-UV vs. LC-MS/MS) protocol Develop Validation Protocol - Objectives - Acceptance Criteria - Statistical Methods start->protocol method1 Full Validation of Method 1 (e.g., HPLC-UV) per ICH Q2(R1) protocol->method1 method2 Full Validation of Method 2 (e.g., LC-MS/MS) per ICH Q2(R1) protocol->method2 qc_prep Prepare QC Samples (Low, Mid, High Concentrations) and Incurred Samples method1->qc_prep method2->qc_prep analysis1 Analyze Samples with Method 1 qc_prep->analysis1 analysis2 Analyze Samples with Method 2 qc_prep->analysis2 data_comp Data Comparison - Bland-Altman Plot - Deming Regression - Percent Difference analysis1->data_comp analysis2->data_comp eval Evaluate Against Acceptance Criteria data_comp->eval pass Methods are Correlated Data is Interchangeable eval->pass Pass fail Investigate Discrepancies - Matrix Effects - Selectivity Issues - Method Bias eval->fail Fail remediate Remediate and Re-validate fail->remediate remediate->method1 remediate->method2 Troubleshooting problem Observed Problem tailing Peak Tailing in HPLC problem->tailing suppression Ion Suppression in LC-MS problem->suppression poor_res Poor Resolution of Isomers problem->poor_res cause1 Secondary Interactions with Silanols tailing->cause1 cause2 Co-eluting Matrix Components suppression->cause2 cause3 Suboptimal Stationary Phase poor_res->cause3 solution1a Use a highly deactivated (end-capped) column cause1->solution1a solution1b Operate at lower pH to suppress silanol ionization cause1->solution1b solution2a Improve sample cleanup (e.g., SPE) cause2->solution2a solution2b Modify chromatography to separate from interference cause2->solution2b solution2c Use a stable isotope-labeled internal standard cause2->solution2c solution3a Use a PFP or other fluorinated phase for unique selectivity cause3->solution3a solution3b In GC, use a more polar column to enhance dipole interactions cause3->solution3b

Sources

Assessing the metabolic stability of fluorinated vs. non-fluorinated drug candidates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the strategic replacement of hydrogen with fluorine ("bioisosteric replacement") is a primary tactic to optimize the pharmacokinetic (PK) profile of a lead compound. This guide provides a technical framework for assessing the metabolic stability of fluorinated drug candidates against their non-fluorinated analogs.

We focus on the Microsomal Stability Assay , the industry-standard method for predicting hepatic clearance. By comparing intrinsic clearance (


) and half-life (

), researchers can quantify the "Fluorine Effect"—the extent to which C-F substitution blocks metabolic soft spots, alters lipophilicity (

), and extends duration of action.

Part 1: The Mechanistic Basis of Fluorine Stability

To interpret stability data effectively, one must understand why fluorine works. It is not merely a steric block; it is an electronic shield.

Bond Dissociation Energy (BDE)

The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry (


116 kcal/mol), significantly stronger than the Carbon-Hydrogen (C-H) bond (

99 kcal/mol). Cytochrome P450 (CYP450) enzymes typically operate via a radical abstraction mechanism. The energy required to abstract a fluorine atom or the hydrogen attached to a fluorinated carbon is often insurmountable for the CYP heme-iron complex.
Steric and Electronic Shielding
  • Van der Waals Radius: Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å) but smaller than a Methyl group.[1] It provides a "Goldilocks" steric shield—large enough to hinder enzyme approach but small enough to avoid disrupting ligand-target binding.

  • Electronegativity: Fluorine is the most electronegative element (3.98 Pauling scale).[1] It pulls electron density away from the carbon backbone, lowering the basicity of nearby amines (pKa modulation) and reducing the electron density available for oxidative attack (e.g., preventing aromatic hydroxylation).

Diagram 1: Mechanism of Metabolic Blockade

The following diagram illustrates the divergence in metabolic fate between a standard C-H bond and a C-F substituted bond under CYP450 attack.

Metabolic_Blockade CYP CYP450 (Heme-Iron Oxene) Drug_H Non-Fluorinated Analog (C-H Bond) CYP->Drug_H Attacks Drug_F Fluorinated Analog (C-F Bond) CYP->Drug_F Attacks Intermediate_H Carbon Radical Formation Drug_H->Intermediate_H H-Abstraction (Facile) Block Oxidation Blocked (High Stability) Drug_F->Block F-Abstraction Fails (High BDE) Metabolite Hydroxylated Metabolite (High Clearance) Intermediate_H->Metabolite OH Rebound

Caption: Comparative pathway showing how high C-F bond energy prevents the radical abstraction step necessary for CYP450-mediated oxidation.

Part 2: Experimental Protocol (Microsomal Stability)

The following protocol describes a self-validating system for comparing a fluorinated candidate against its non-fluorinated parent.

Reagents & Materials[2][3][4][5][6][7]
  • Liver Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM). Standard concentration: 20 mg/mL.

  • NADPH Regenerating System: Essential for CYP450 activity.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quenching Solution: Ice-cold Acetonitrile (ACN) or Methanol containing Internal Standard (IS).

  • Test Compounds: 10 mM DMSO stocks of Fluorinated and Non-Fluorinated analogs.

Step-by-Step Workflow
  • Preparation of Master Mix:

    • Dilute microsomes to 0.5 mg/mL in Potassium Phosphate buffer.

    • Pre-warm to 37°C for 5 minutes. Critical: Enzymes must be at physiological temperature before reaction start.

  • Compound Spiking:

    • Spike test compounds into the microsome mixture to a final concentration of 1 µM.

    • Note: Keep DMSO concentration <0.1% to avoid enzyme inhibition.

  • Reaction Initiation:

    • Add NADPH regenerating system to initiate the reaction.[2]

    • Control: Run a parallel incubation without NADPH to detect non-CYP mediated degradation (chemical instability).

  • Sampling (Time Course):

    • At T = 0, 5, 15, 30, 45, and 60 minutes, remove aliquots (e.g., 50 µL).

  • Quenching & Extraction:

    • Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (containing IS).

    • Vortex vigorously and centrifuge at 4,000 rpm for 20 minutes to precipitate proteins.

  • LC-MS/MS Analysis:

    • Inject supernatant onto a C18 column. Monitor parent ion depletion.

Diagram 2: Assay Workflow

Assay_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Incubation (37°C) cluster_analysis Phase 3: Analysis Step1 Thaw Microsomes (HLM/RLM) Step2 Prepare Master Mix (Buffer + Protein) Step1->Step2 Step3 Add Test Compound (1 µM) Step2->Step3 Step4 Initiate with NADPH Step3->Step4 Step5 Sampling Loop (0, 15, 30, 60 min) Step4->Step5 Step6 Quench (ACN + IS) Step5->Step6 At each timepoint Step7 Centrifuge & LC-MS/MS Step6->Step7 Step8 Calculate CLint & t1/2 Step7->Step8

Caption: Operational flow for the microsomal stability assay, ensuring precise time-point sampling and quenching.

Part 3: Comparative Analysis & Case Study

Data Calculation

To quantify the improvement, calculate the Intrinsic Clearance (


) using the elimination rate constant (

), derived from the slope of the natural log of percentage remaining vs. time.




Case Study: Ezetimibe (SCH58235)

The development of Ezetimibe (Zetia) provides a textbook example of using fluorination to block metabolic soft spots.

  • The Problem: The early lead, SCH48461, suffered from rapid metabolic oxidation on the pendant phenyl ring.

  • The Solution: Introduction of fluorine atoms at the para-positions of the phenyl rings.

  • The Result: The fluorinated analog (SCH58235) prevented aromatic hydroxylation, significantly increasing metabolic stability and potency.[3]

Table 1: Comparative Performance (Hypothetical Data based on Literature Trends)

FeatureNon-Fluorinated Analog (SCH48461 type)Fluorinated Candidate (Ezetimibe)Impact of Fluorination
Metabolic Soft Spot Para-position of phenyl ring (C-H)Para-position of phenyl ring (C-F)Blockade of CYP oxidation

(Human Microsomes)
~15 - 20 minutes> 60 minutes3-4x Increase in Half-life

High (>50 µL/min/mg)Low (<10 µL/min/mg)Reduced Clearance
Potency (

)
Baseline50-fold improvementConformational/Binding enhancement
Pitfalls to Watch

While fluorination is powerful, it is not without risk.[4][5]

  • Oxidative Defluorination: If a fluorine is placed adjacent to a heteroatom or on an alkyl chain susceptible to hydroxylation, "ipso-substitution" can occur, releasing fluoride ions (toxic to bones/kidneys).

  • Lipophilicity Shifts: Fluorine is lipophilic. Adding too many fluorines can increase

    
     excessively, leading to poor solubility or high non-specific binding in the assay.
    

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol. [Link]

  • Clift, M. D., et al. (2001). The discovery of ezetimibe: a novel, potent, and orally active inhibitor of cholesterol absorption. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Beyond the Peak: A Comparative Guide to Structural Confirmation Using 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The High Stakes of Structural Ambiguity

In drug discovery, a mass spectrum confirms you made something with the right weight. A 1D NMR confirms you have the right functional groups. But neither can definitively tell you how those pieces are connected in three-dimensional space.

Structural misidentification is a silent killer in pharmaceutical development. A regioisomer misassigned at the lead optimization stage can result in months of useless SAR (Structure-Activity Relationship) data. This guide objectively compares 2D NMR techniques against standard alternatives, establishing a self-validating workflow for confirming complex small-molecule structures.

Comparative Analysis: The Structural Toolkit

Before diving into protocols, we must contextualize where 2D NMR sits in the analytical hierarchy. While X-ray crystallography is the "gold standard," it is often logistically impossible (amorphous solids, oils).

Table 1: Comparative Efficacy of Structural Confirmation Methods
Feature1D NMR (

H,

C)
Mass Spectrometry (HRMS) X-Ray Crystallography 2D NMR (HSQC, HMBC, NOESY)
Primary Output Functional group inventoryMolecular formula & fragmentsAbsolute 3D configurationConnectivity map & relative stereochemistry
Connectivity Inferred (often ambiguous)NoneAbsoluteDefinitive (Through-bond)
Stereochemistry Limited (

-coupling only)
NoneAbsoluteDefinitive (Through-space)
Sample State SolutionSolution/GasCrystal Required (Limiting factor)Solution
Time to Result MinutesMinutesDays to WeeksHours
Isomer Distinction Poor (Signal overlap)Poor (Identical mass)ExcellentExcellent

The Verdict: 2D NMR is the only high-throughput solution for determining connectivity and relative stereochemistry in solution state without the prerequisite of crystallization.

The 2D NMR Arsenal: Technique Selection & Causality

To solve a structure, you must build a "connectivity web." We categorize these experiments by the type of information they provide.

A. Establishing the Carbon Skeleton (Through-Bond)
HSQC vs. HMQC: The Sensitivity/Resolution Trade-off
  • HSQC (Heteronuclear Single Quantum Coherence):

    • Mechanism:[1] Correlates proton to the directly attached carbon (

      
      ).
      
    • Advantage:[1][2][3][4][5][6] Superior resolution in the indirect dimension (

      
      C). Signals appear as singlets (homonuclear couplings are decoupled).
      
    • Best For: Crowded spectra, quantitative analysis.

  • HMQC (Heteronuclear Multiple Quantum Coherence):

    • Mechanism:[1] Similar correlation but uses fewer pulses.[3]

    • Advantage:[1][2][3][4][5][6] More robust against pulse imperfections and probe tuning errors.

    • Disadvantage:[2] Signals appear as multiplets in the F1 dimension, reducing resolution.

  • Expert Recommendation: Default to Multiplicity-Edited HSQC . It distinguishes CH/CH

    
     (positive phase) from CH
    
    
    
    (negative phase), acting as a superior DEPT experiment.
HMBC: The Skeleton Builder
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Mechanism:[1] Shows correlations over 2-3 bonds (

      
      ).
      
    • Critical Function: It bridges "islands" of protons separated by quaternary carbons or heteroatoms (e.g., connecting an aromatic ring to a carbonyl).

B. Solving Stereochemistry (Through-Space)
NOESY vs. ROESY: The Molecular Weight Trap

This is the most common failure point in experimental design. The Nuclear Overhauser Effect (NOE) depends on the molecular tumbling rate (


).[7][8]
  • NOESY:

    • Small Molecules (MW < 600): Positive NOE signals.[2][8]

    • Large Molecules (MW > 1200): Negative NOE signals.[2]

    • The "Null" Zone (MW 700–1100): NOE intensity approaches zero.[9][10] NOESY will fail here.

  • ROESY (Rotating-frame Overhauser Effect):

    • Mechanism:[1] Spin-locking field makes NOE always positive, regardless of size.

    • Expert Recommendation: If your molecule is a mid-sized drug candidate (MW ~800), always use ROESY to avoid false negatives.

Visualizing the Logic Flow

StructuralLogic Start Unknown Compound Proton 1H NMR (Inventory H's) Start->Proton HSQC HSQC (Edited) (Map H to C + Identify CH2s) Proton->HSQC Assign Carbons COSY COSY (Trace H-H Spin Systems) HSQC->COSY Build Fragments HMBC HMBC (Connect Spin Systems across Quats) COSY->HMBC Link Fragments Stereo Stereo/Regio Question? HMBC->Stereo NOESY NOESY/ROESY (Spatial Proximity) Stereo->NOESY Yes Final Confirmed Structure Stereo->Final No NOESY->Final

Figure 1: The logic flow for structural elucidation. Note that HMBC is the critical step for connecting isolated spin systems.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this specific acquisition sequence. This protocol assumes a standard 500 MHz instrument.

Step 1: Sample Preparation & Optimization[11]
  • Concentration: 10–20 mg in 0.6 mL solvent is ideal for 2D.

  • Solvent: Use DMSO-

    
     if exchangeable protons (OH, NH) are critical for connectivity; otherwise, CDCl
    
    
    
    for resolution.
  • Pulse Calibration (Critical): Do not assume the standard p1 (90° pulse) is correct. Run pulsecal or determine the 360° null.[11] An error of 10% here significantly degrades HSQC sensitivity.

Step 2: Acquisition Parameters
Experiment 1: Multiplicity-Edited HSQC
  • Pulse Sequence: hsqcedetgpsisp2.3 (Bruker standard or equivalent).

  • Coupling Constant (

    
    ):  Set cnst2 = 145 Hz (average for aliphatic/aromatic).
    
  • Relaxation Delay (d1): 1.5 – 2.0 s.

  • Scans (NS): Minimum 4 (must be a multiple of phase cycle).

  • Validation: Look for clean separation of CH/CH

    
     (red) and CH
    
    
    
    (blue).
Experiment 2: HMBC (Long Range)
  • Pulse Sequence: hmbcgplpndqf (Magnitude mode).

  • Long-Range Coupling (

    
    ):  Set cnst13 = 8–10 Hz.
    
    • Note: If looking for very weak 4-bond couplings, lower to 5 Hz, but expect more noise.

  • Scans (NS): Minimum 8–16 (HMBC is less sensitive than HSQC).

Experiment 3: NOESY/ROESY
  • Mixing Time (d8):

    • Small molecules: 500–800 ms.

    • Large molecules: 200–300 ms.

  • Relaxation Delay: Must be long (

    
    ) to allow NOE buildup. Set d1 = 2.0–3.0 s.
    

Case Study: Distinguishing Regioisomers

A classic problem in medicinal chemistry is the alkylation of heterocycles, such as Pyrazoles or Indazoles . Alkylation can occur at


 or 

, yielding products with identical masses and very similar 1D NMR spectra.

Scenario: We alkylate a 3-phenyl-1H-pyrazole with methyl iodide.

  • Isomer A: 1-methyl-3-phenylpyrazole (

    
     product).
    
  • Isomer B: 1-methyl-5-phenylpyrazole (

    
     product - steric clash).
    
The Solution via HMBC & NOESY[13]
Data Comparison Table
FeatureIsomer A (

-Methyl)
Isomer B (

-Methyl)
Technique Used
NOE Correlation No NOE between

-Me and Phenyl protons.
Strong NOE between

-Me and Phenyl protons (ortho).
NOESY/ROESY
HMBC Correlation

-Me protons correlate to C3 (Quaternary, ~150 ppm).

-Me protons correlate to C5 (CH, ~130 ppm).
HMBC
Carbon Shift (

-Me)
Typically ~39 ppmTypically ~36 ppm (Shielded by phenyl ring)HSQC
Analysis
  • NOESY: In Isomer B, the methyl group is spatially forced against the phenyl ring. A strong cross-peak confirms the

    
     alkylation. Isomer A shows no such proximity.
    
  • HMBC: The "Gateway" correlation.

    • In Isomer A, the

      
      -Methyl protons show a 3-bond correlation to the carbon bearing the phenyl ring (C3).
      
    • In Isomer B, the

      
      -Methyl protons show a 3-bond correlation to the other carbon (C5), which is usually a CH.
      
    • Distinguishing C3 (quaternary) from C5 (CH) is trivial using the HSQC/1D data.

Workflow Visualization

Regioisomer Sample Alkylation Product (Isomer A vs B) Step1 1. Run NOESY Sample->Step1 Decision NOE: N-Me <-> Phenyl? Step1->Decision ResultB Isomer B (N2) (Steric Crowding) Decision->ResultB Strong Peak Step2 2. Run HMBC Decision->Step2 No Peak Check N-Me correlates to? Step2->Check ResultA Isomer A (N1) (Correlation to C-Phenyl) Check->ResultA Quaternary C (C3) ResultB_Conf Isomer B (N2) (Correlation to C-H) Check->ResultB_Conf CH Carbon (C5)

Figure 2: Decision tree for distinguishing N-alkylated pyrazole regioisomers.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[8][12] (Foundational text for combined MS/NMR analysis).

  • Doganc, F., & Göker, H. (2024).[12] Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774.[12]

  • Mamidala, R., et al. (2017). Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles. Organometallics, 36(18). (Demonstrates HMBC/NOESY usage in catalysis ligands). [1]

  • Bruker BioSpin. (2023). User Guide: 2D NMR Acquisition Parameters. (Standard manufacturer protocols for HSQC/HMBC pulse programs).

Sources

Inter-Laboratory Comparison Guide: Analytical Strategies for Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Mass Balance" Gap

In the analysis of fluorinated compounds—whether environmental PFAS (Per- and polyfluoroalkyl substances) or pharmaceutical APIs—inter-laboratory comparisons frequently reveal a disturbing anomaly: The Mass Balance Gap .

Targeted methods (LC-MS/MS) often account for less than 30% of the total organic fluorine present in a sample. Conversely, non-targeted screening (Combustion Ion Chromatography) provides a total load but lacks structural specificity. This guide serves as a definitive protocol for researchers to reconcile these discrepancies. It moves beyond simple method listing to a comparative analysis of Targeted Quantitation (LC-MS/MS) , Total Fluorine Screening (CIC) , and Structural Purity Assays (19F-NMR) .

Key Takeaway: No single method is sufficient. A robust analytical strategy requires a "triage" approach: screening for total fluorine load (CIC) followed by targeted identification (LC-MS/MS) or structural elucidation (NMR).

Methodology Landscape: Comparative Performance

The following table synthesizes performance metrics derived from multi-lab validation studies (including EPA 1633 and ISO 23702-1 datasets).

Table 1: Comparative Analytical Performance Matrix
FeatureLC-MS/MS (Targeted) Combustion IC (CIC) 19F-NMR (qNMR)
Primary Utility Trace quantification of specific analytes (e.g., PFOA, PFOS).Total Fluorine (TF) or Extractable Organic Fluorine (EOF) screening.Purity assay & structural elucidation of APIs.
Selectivity High (Precursor/Product ion transitions).Low (Detects F- ions after combustion).Very High (Chemical shift specific).
Limit of Detection Excellent (< 1 ng/L or ppt).Moderate (~10-50 µg/L or ppb).Low (mg/L range; requires concentration).
"Blind Spots" Misses "unknown" precursors and transformation products not in the standard mix.Cannot distinguish between polymeric PFAS, inorganic fluoride, or specific isomers.Requires high solubility; lower sensitivity for trace environmental samples.
Inter-Lab Variance High (Due to matrix effects & ionization suppression).Low to Moderate (Combustion is robust; extraction is the variable).Very Low (Intrinsic reference; no external standard curve needed).

The Protocol: Designing a Self-Validating Comparison

To conduct a valid inter-laboratory comparison, you cannot simply send samples and compare spreadsheets. You must control for the "Background Fluorine" variable.

Phase A: The "Clean" System (Critical Pre-Requisite)

Before comparing results, every participating lab must validate their system against background contamination.

  • The Problem: LC systems contain fluoropolymers (PTFE) in solvent lines and degassers. These leach PFAS, creating false positives.

  • The Fix: Replace all PTFE tubing with PEEK or Stainless Steel. Install a "Delay Column" between the pump and the injector to trap system-born PFAS, separating them from the sample peak.

Phase B: Sample Preparation Workflow

Standardization of extraction is more critical than instrumental parameters.

  • Solid Phase Extraction (SPE): For LC-MS/MS (EPA 1633), use Weak Anion Exchange (WAX) cartridges.

    • Crucial Step: Do not use Teflon-lined caps for sample collection. Use Polypropylene (PP) or HDPE.

  • Combustion Prep (AOF): For CIC (EPA 1621), adsorb organic fluorine onto activated carbon.

    • Crucial Step: Wash the carbon with nitrate solution to remove inorganic fluoride before combustion. Failure to do this causes massive false positives from common salts.

Phase C: The Comparative Workflow Diagram

The following diagram illustrates the decision logic for selecting the correct analytical path based on sample concentration and required granularity.

AnalyticalWorkflow Start Sample Intake (Water/Soil/API) Screening Tier 1: Total Fluorine Screen (Combustion Ion Chromatography) Start->Screening High Volume Screen Decision Fluorine Detectable? Screening->Decision MassBalance Mass Balance Calculation (Total F vs. Sum of Targeted) Screening->MassBalance Input Total F Targeted Tier 2: Targeted Analysis (LC-MS/MS - EPA 1633) Decision->Targeted Yes (Environmental Trace) Structural Tier 3: Structural Purity (19F-NMR) Decision->Structural Yes (Pharma/High Conc) Report Final Report (Quant + Unknown Fraction) Decision->Report No (Below LOD) Targeted->MassBalance Structural->Report MassBalance->Report Discrepancy Analysis

Figure 1: Analytical Decision Matrix. This workflow prioritizes screening to establish a "Total Fluorine" baseline before investing in expensive targeted analysis, ensuring mass balance accounting.

Deep Dive: 19F-NMR for Pharmaceutical Purity

While LC-MS/MS dominates environmental testing, 19F-NMR is the superior technique for inter-laboratory comparison of pharmaceutical fluorinated compounds (APIs) due to its "primary ratio" capability.

Why 19F-NMR Reduces Variance

In chromatographic methods, Lab A and Lab B might use reference standards with different purities, leading to a systematic bias. In Quantitative NMR (qNMR) , the signal integration is directly proportional to the molar ratio of nuclei.

  • Internal Standard: Use a non-reactive fluorinated standard (e.g., Trifluoroacetic acid or BTF) with a known relaxation time (

    
    ).
    
  • The Protocol:

    • Set the relaxation delay (

      
      ) to at least 
      
      
      
      of the slowest relaxing nucleus to ensure 99.3% magnetization recovery.
    • Acquire spectra without proton decoupling (inverse gated decoupling) if NOE effects are suspected, though 19F usually has minimal NOE compared to 13C.

    • Result: This method yields absolute purity without requiring a matched reference standard of the analyte itself.[1]

Interpreting Inter-Lab Data Discrepancies

When comparing results between laboratories, use this troubleshooting guide to identify the root cause of variance:

Discrepancy ObservationProbable CauseCorrective Action
Lab A (LC-MS) << Lab B (CIC) The "Unknown" Fraction. Lab A is only seeing the 40 targeted PFAS. Lab B is seeing polymers, precursors, and transformation products.Report both values. The difference represents the "Precursor Load" or "Total Organofluorine" (TOF).
High Background in Blanks System Contamination. Leaching from PTFE solvent lines or caps.Install delay columns. Switch to polypropylene labware.
Branched vs. Linear Isomers Integration Standards. Lab A integrates only linear isomers; Lab B integrates linear + branched.Standardize integration protocols. Use mixed-isomer standards (e.g., NIST SRM 1957).
Low Recovery (Soil/Tissue) Matrix Effects. Ion suppression in the MS source.Use Isotope Dilution Mass Spectrometry (IDMS) with 13C-labeled internal standards for every analyte.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS. [Link][2]

  • U.S. Environmental Protection Agency (EPA). (2024). Method 1621: Screening Method for the Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). [Link]

  • National Institutes of Health (NIH) / PubMed. (2023). Interlaboratory Comparison of Extractable Organofluorine Measurements in Groundwater and Eel. [Link][3]

  • National Institutes of Health (NIH) / PubMed. (2012). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (2-Fluoro-3-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Logistics Guide: (2-Fluoro-3-methoxyphenyl)methanamine

CAS: 93071-81-9 Class: Fluorinated Benzylamine Building Block Primary Hazard: Corrosive (Skin/Eye), Acute Toxicity (Oral/Dermal)

Executive Safety Summary

As a Senior Application Scientist, I advise treating this compound not merely as a generic reagent, but as a lipophilic, corrosive organic base .

While the primary amine functionality confers causticity (capable of causing chemical burns), the 2-fluoro and 3-methoxy substituents increase the molecule's lipophilicity compared to unsubstituted benzylamine. This creates a dual-threat mechanism:

  • Corrosivity: Rapid denaturation of proteins upon contact (chemical burn).

  • Permeation: Enhanced ability to penetrate the stratum corneum (outer skin layer) due to the fluorinated motif, potentially accelerating systemic absorption.

The Golden Rule: Do not rely on standard "splash" protection. This compound requires an engineered barrier approach.

Risk Assessment & GHS Profile

Note: In the absence of a compound-specific REACH dossier, the safety profile is derived from the structural class (Benzenemethanamines) and specific functional group reactivity.

Hazard ClassGHS CategoryHazard StatementMechanism of Action
Skin Corrosion 1B H314: Causes severe skin burns and eye damage.High pKa (~9-10) amine attacks fatty acids in cell membranes (saponification).
Acute Toxicity 4 (Oral/Dermal) H302/H312: Harmful if swallowed or in contact with skin.Systemic toxicity upon absorption; fluorinated analogs often exhibit higher metabolic stability.
Eye Damage 1 H318: Causes serious eye damage.Irreversible corneal opacity can occur within seconds of contact.

Personal Protective Equipment (PPE) Matrix

Use this matrix to select gear based on your operational scale.

ComponentAnalytical Scale (<100 mg) Preparative Scale (>100 mg - 10 g) Technical Specification
Hand Protection Double Nitrile (Disposable)High-Modulus Nitrile or LaminateOuter: Min 5 mil (0.12 mm). Inner: 4 mil. See Section 4.
Eye Protection Chemical Splash GogglesGoggles + Face ShieldStandard: ANSI Z87.1+ (Impact & Splash rated).
Body Defense Standard Lab Coat (Cotton/Poly)Chemical-Resistant ApronTyvek® or chemically resistant rubber apron over lab coat.
Respiratory Fume Hood (Sash at 18")Fume Hood + Respirator (if outside hood)Cartridge: Multi-gas (Organic Vapor + Methylamine/Ammonia).

Critical Protocol: Glove Selection & Permeation Physics

The "Nitrile Fallacy": Standard disposable nitrile gloves degrade distinctively when exposed to benzylic amines. The amine acts as a swelling agent, opening the polymer matrix and allowing rapid breakthrough (often <10 minutes for 4 mil gloves).

Recommended Glove System:

  • Primary Layer (Contact): Silver Shield (EVOH/PE laminate) or High-Grade Nitrile (e.g., Ansell Solvex) . These offer >480 min breakthrough times for amines.

  • Secondary Layer (Dexterity): Standard disposable nitrile (worn over the laminate if using Silver Shield to reduce bulkiness, or under if using heavy gauge nitrile).

Doffing Technique:

  • Never reuse gloves that have contacted the neat amine.

  • Use the "Beak Method" (pinch and pull) to ensure the exterior of the glove never touches skin.

PPE Decision Logic (Visualization)

The following diagram outlines the logical flow for selecting the correct protective posture based on physical state and quantity.

PPE_Decision_Tree Start Start: Handling this compound State Physical State? Start->State Solid_Salt Solid (HCl Salt) State->Solid_Salt Stable Salt Liquid_FreeBase Liquid (Free Base) State->Liquid_FreeBase Volatile/Corrosive Level_1 LEVEL 1 PROTECTION - Standard Nitrile (Double) - Safety Glasses - Fume Hood Solid_Salt->Level_1 Low Dust Risk Volume_Check Volume > 5mL? Liquid_FreeBase->Volume_Check Volume_Check->Level_1 No (Analytical) Level_2 LEVEL 2 PROTECTION - 8mil Nitrile or Laminate - Goggles + Face Shield - Apron Volume_Check->Level_2 Yes (Prep Scale)

Figure 1: Decision tree for selecting appropriate PPE based on the physical form (Salt vs. Free Base) and operational scale.

Operational Workflow: From Weighing to Disposal

This workflow is designed to minimize static discharge (common with fluorinated solids) and vapor exposure.

Phase A: Preparation
  • Neutralization Bath: Prepare a beaker of 1M HCl or Citric Acid (10%) in the hood. This is your "quench station" for contaminated tips/wipes.

  • Static Control: If handling the solid salt, use an antistatic gun on the weighing boat. Fluorinated salts are "fly-away" powders.

Phase B: Transfer (The Critical Moment)
  • Liquid (Free Base):

    • Do not pour. Use a glass syringe with a long needle (Luer-lock).

    • Positive pressure displacement prevents dripping.

    • Why? Pouring creates threads of liquid on the bottle lip, which oxidize and leave corrosive residue.

  • Solid (Salt):

    • Use a disposable spatula.

    • Immediately place the used spatula into the Neutralization Bath.

Phase C: Decontamination & Disposal
  • Quenching: Rinse all glassware/syringes with the acidic solution (Phase A) before removing them from the hood. This converts the volatile/corrosive amine into a non-volatile, water-soluble ammonium salt.

  • Waste Stream: Dispose of the neutralized rinse as Basic Organic Waste (despite the acid rinse, the stream is categorized by the parent contaminant).

Emergency Response Protocols

  • Skin Contact:

    • Immediate: Flush with water for 15 minutes.

    • Do NOT use vinegar or acid to neutralize on skin (exothermic reaction causes heat burns). Use water only.

    • Medical: Seek evaluation for hydrofluoric acid-like burns only if the molecule degrades (unlikely under ambient conditions, but fluorinated aromatics carry specific tox risks).

  • Spill (Inside Hood):

    • Cover with weak acid absorbent (e.g., sodium bisulfate or citric acid powder).

    • Wait for absorption.

    • Sweep into hazardous waste bag.

Handling Workflow Visualization

Handling_Workflow Prep 1. PREP Prepare 1M HCl Quench Bath Check Glove Integrity Transfer 2. TRANSFER Use Syringe (Liquid) or Antistatic Boat (Solid) Prep->Transfer React 3. REACTION Add to Vessel Seal Immediately Transfer->React Quench 4. DECON Rinse Tools in HCl Bath (Converts to Salt) Transfer->Quench Used Tools React->Quench Post-Rxn Waste 5. DISPOSAL Segregate as Organic Basic Waste Quench->Waste

Figure 2: Step-by-step handling loop emphasizing the "Quench" step to neutralize the amine functionality before waste disposal.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 12756857, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.